8(S)-hydroxy-9(R)-Hexahydrocannabinol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C21H32O3 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
(6aR,8S,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol |
InChI |
InChI=1S/C21H32O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h10-11,13,15-17,22-23H,5-9,12H2,1-4H3/t13-,15-,16-,17+/m1/s1 |
Clave InChI |
CIVSDEYXXUHBPV-DZUCGIPZSA-N |
SMILES isomérico |
CCCCCC1=CC(=C2[C@@H]3C[C@H]([C@H](C[C@H]3C(OC2=C1)(C)C)O)C)O |
SMILES canónico |
CCCCCC1=CC(=C2C3CC(C(CC3C(OC2=C1)(C)C)O)C)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8(S)-hydroxy-9(R)-Hexahydrocannabinol
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available data related to 8(S)-hydroxy-9(R)-hexahydrocannabinol (8(S)-hydroxy-9(R)-HHC). It is intended for researchers, scientists, and professionals in the field of drug development and cannabinoid research.
Chemical Structure and Stereochemistry
This compound is a metabolite of hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid that has gained attention in recent years.[1][2][3] HHC itself is a hydrogenated derivative of tetrahydrocannabinol (THC).[4][5] The hydrogenation process that creates HHC from THC results in the formation of a new stereocenter at the C9 position, leading to two diastereomers: (9R)-HHC and (9S)-HHC.[6][7]
The metabolism of HHC can occur at various positions on the molecule, including hydroxylation at the C8 position. This leads to the formation of four possible stereoisomers of 8-hydroxy-HHC: 8(R)-hydroxy-9(R)-HHC, 8(S)-hydroxy-9(S)-HHC, 8(S)-hydroxy-9(R)-HHC, and 8(R)-hydroxy-9(S)-HHC.[6]
The specific stereoisomer, 8(S)-hydroxy-9(R)-HHC, is characterized by an (S) configuration at the C8 position and an (R) configuration at the C9 position. Its formal chemical name is [6aR-(6aα,8β,9β,10aβ)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol.[1]
Key Structural Details:
| Property | Value |
| Formal Name | [6aR-(6aα,8β,9β,10aβ)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol[1] |
| Synonyms | 8α-hydroxy-9α-Hexahydrocannabinol, 8α-hydroxy-9(R)-Hexahydrocannabinol, 8α-hydroxy-9α-HHC, 8α-hydroxy-9(R)-HHC[1] |
| Molecular Formula | C₂₁H₃₂O₃[1] |
| Formula Weight | 332.5 g/mol [1] |
| CAS Number | 74509-39-0[1] |
Quantitative Data
Quantitative pharmacological data specifically for 8(S)-hydroxy-9(R)-HHC is limited in the public domain. However, to provide context, the following tables summarize the receptor binding affinities and functional activities of the parent HHC epimers, (9R)-HHC and (9S)-HHC, in comparison to Δ⁹-THC. The psychoactive effects of HHC are primarily attributed to the (9R)-HHC epimer.[6][8]
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB₁ Receptor | CB₂ Receptor |
| (9R)-HHC | 15 nM ± 0.8 nM[4] | 13 nM ± 0.4 nM[4] |
| (9S)-HHC | 176 nM ± 3.3 nM[4] | 105 nM ± 26 nM[4] |
| Δ⁹-THC | 15 nM ± 4.4 nM[4] | 9.1 nM ± 3.6 nM[4] |
Table 2: Cannabinoid Receptor Functional Activity (EC₅₀, nM)
| Compound | CB₁ Receptor | CB₂ Receptor |
| (9R)-HHC | 3.4 nM ± 1.5 nM[4] | 6.2 nM ± 2.1 nM[4] |
| (9S)-HHC | 57 nM ± 19 nM[4] | 55 nM ± 10 nM[4] |
| Δ⁹-THC | 3.9 nM ± 0.5 nM[4] | 2.5 nM ± 0.7 nM[4] |
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the synthesis, purification, and analysis of HHC and its metabolites.
Synthesis and Purification of HHC Diastereomers
Hexahydrocannabinol is typically synthesized through the hydrogenation of Δ⁸-THC or Δ⁹-THC.[5][9] The resulting product is a mixture of the (9R)-HHC and (9S)-HHC epimers.[5]
Protocol for Hydrogenation of THC:
-
Reaction Setup: Dissolve Δ⁸-THC or Δ⁹-THC in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen gas atmosphere (1-5 bar) at a temperature ranging from 25°C to 50°C for 3 to 72 hours.[10]
-
Workup: After the reaction is complete, dilute the mixture with a solvent like diethyl ether and wash with a saturated sodium bicarbonate solution. Collect the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
Purification of HHC Epimers: The separation of the (9R)-HHC and (9S)-HHC diastereomers is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[9]
-
Column: A C18 column (e.g., Luna 5 µm C18, 100 Å, 250 x 10 mm) is commonly used.[9]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) (containing 0.1% formic acid) and water (containing 0.1% formic acid) in an 80:20 ratio is effective.[9]
-
Flow Rate: A flow rate of approximately 7.5 mL/min is used.[9]
-
Detection: The eluting compounds are monitored using a UV detector at a wavelength of 228 nm.[9]
Analysis of Cannabinoids in Biological Matrices
The quantification of cannabinoids and their metabolites in biological samples such as plasma or urine is crucial for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique.[11][12]
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).[11]
-
Add 500 µL of a water-immiscible organic solvent (e.g., hexane:ethyl acetate (B1210297) 9:1 v/v).[11]
-
Vortex the mixture vigorously for 2 minutes to extract the cannabinoids into the organic layer.[11]
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[11]
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.[11]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the cannabinoids.[11]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[11]
-
-
Mass Spectrometry (MS/MS):
Visualizations
The following diagrams illustrate key pathways and workflows related to 8(S)-hydroxy-9(R)-HHC.
Caption: Metabolic pathway from THC to 8(S)-hydroxy-9(R)-HHC.
Caption: Simplified G-protein coupled cannabinoid receptor signaling pathway.
Caption: General experimental workflow for quantitative cannabinoid analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacological activity of the epimers of hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cannabissciencetech.com [cannabissciencetech.com]
The Biosynthesis of 8(S)-hydroxy-9(R)-HHC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the formation of 8(S)-hydroxy-9(R)-hexahydrocannabinol (HHC) from its precursor, 9(R)-HHC. The metabolism of HHC, a semi-synthetic cannabinoid, is a critical area of research for understanding its pharmacological activity, pharmacokinetic profile, and for the development of accurate analytical detection methods. This document summarizes the current scientific understanding of this specific metabolic transformation, including the enzymes involved, experimental methodologies for its investigation, and quantitative data from recent studies.
Introduction to HHC Metabolism
Hexahydrocannabinol (B1216694) (HHC) is typically produced as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC. The metabolic fate of these epimers is primarily determined by hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2] Phase I metabolism of HHC involves hydroxylation at various positions on the molecule, leading to a range of hydroxylated metabolites.[3][4] Subsequent Phase II metabolism often involves glucuronidation of these hydroxylated products, facilitating their excretion.[5][6]
The focus of this guide, 8(S)-hydroxy-9(R)-HHC, is a specific hydroxylated metabolite of the (9R)-HHC epimer. Understanding its formation is crucial for a complete metabolic map of HHC.
The Biosynthesis Pathway of 8-hydroxy-HHC
The primary mechanism for the formation of 8-hydroxy-HHC from HHC is through oxidation, catalyzed by cytochrome P450 enzymes in the liver.[2][7] The main CYP isoenzymes implicated in the metabolism of HHC are CYP3A4, CYP2C9, and CYP2C19.[2][7]
The biosynthesis can be summarized in the following key step:
-
Hydroxylation: The (9R)-HHC molecule undergoes hydroxylation at the 8th carbon position. This reaction is mediated by a specific cytochrome P450 enzyme, which introduces a hydroxyl group (-OH) onto the C8 position of the hexahydrocannabinol structure.
It is important to note that the metabolism of HHC is stereoselective. While both (9R)-HHC and (9S)-HHC can undergo hydroxylation at the C8 position, studies suggest that hydroxylation at C11 is the preferred pathway for (9R)-HHC, while C8 hydroxylation is more prominent for (9S)-HHC.[1] This indicates that the formation of 8-hydroxy-9(R)-HHC may be a minor metabolic pathway compared to the formation of 11-hydroxy-9(R)-HHC.
The stereochemistry of the resulting 8-hydroxy metabolite is also a key consideration. The four possible stereoisomers are 8(R)-hydroxy-9(R)-HHC, 8(S)-hydroxy-9(S)-HHC, 8(S)-hydroxy-9(R)-HHC, and 8(R)-hydroxy-9(S)-HHC.[1] The specific formation of 8(S)-hydroxy-9(R)-HHC is dependent on the precise enzymatic mechanism and the orientation of the substrate within the enzyme's active site.
References
- 1. caymanchem.com [caymanchem.com]
- 2. canatura.com [canatura.com]
- 3. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irf.fhnw.ch [irf.fhnw.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hothousecucumber.com [hothousecucumber.com]
The In Vivo Metabolic Conversion of 9(R)-HHC to 8(S)-hydroxy-9(R)-HHC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years.[1][2][3] It exists as two main epimers, 9(R)-HHC and 9(S)-HHC, which exhibit different psychoactive properties.[4][5] The (9R)-HHC epimer is considered to be the more pharmacologically active of the two.[4][5] Understanding the in vivo metabolism of these compounds is crucial for assessing their pharmacological and toxicological profiles. This technical guide provides an in-depth overview of the metabolic transformation of 9(R)-HHC to its hydroxylated metabolite, 8(S)-hydroxy-9(R)-HHC, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic and experimental workflows.
The metabolism of HHC is a complex process involving multiple enzymatic reactions, primarily occurring in the liver.[6][7][8] Similar to the metabolism of tetrahydrocannabinol (THC), HHC undergoes hydroxylation and oxidation.[2][6][8] One of the notable metabolic pathways is the hydroxylation of the cyclohexane (B81311) ring, leading to the formation of various hydroxy-HHC metabolites.[6][8]
Metabolic Pathway: 9(R)-HHC to 8(S)-hydroxy-9(R)-HHC
The conversion of 9(R)-HHC to 8(S)-hydroxy-9(R)-HHC is a Phase I metabolic reaction. This process involves the introduction of a hydroxyl group at the C8 position of the 9(R)-HHC molecule. The stereochemistry of this hydroxylation is a key aspect of HHC metabolism.
dot
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the metabolism of 9(R)-HHC and the detection of its metabolites. It is important to note that specific kinetic data for the formation of 8(S)-hydroxy-9(R)-HHC are limited in the current literature.
| Parameter | Value | Biological Matrix | Analytical Method | Reference |
| 9(R)-HHC Elimination Half-life | 1.14 h | Serum (Rat) | LC-MS/MS | [4] |
| 9(R)-HHC Peak Concentration (Cmax) | Varies with dose and administration route | Blood, Oral Fluid, Urine | LC-MS/MS | [9][10] |
| 8(R)OH-9(R)HHC | Confirmed as the most abundant metabolite in all urine samples | Urine | GC-MS, LC-MS/MS | [11] |
| 8-OH-9R-HHC LLOQ | 0.2 ng/mL | Blood | LC-MS/MS | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of HHC metabolism. Below are summaries of key experimental protocols cited in the literature.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is designed to investigate the metabolic fate of HHC in a controlled environment that simulates liver metabolism.
Objective: To identify the metabolites of 9(R)-HHC and 9(S)-HHC formed by human liver enzymes.
Methodology:
-
Incubation: 9(R)- and 9(S)-epimers of HHC are separately incubated with pooled human liver microsomes (HLMs).[12] The incubation mixture typically contains a specific concentration of the HHC epimer and HLMs in a buffered solution.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation Time: The mixture is incubated for a defined period, for example, 1 hour.[12]
-
Reaction Termination: The reaction is stopped by adding a solvent like ice-cold acetonitrile.
-
Sample Preparation: The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The resulting products are analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the generated metabolites.[12]
dot
In Vivo Studies in Animal Models (Rats)
Animal models provide valuable insights into the pharmacokinetics and metabolism of HHC in a whole-organism context.
Objective: To determine the pharmacokinetic profile and identify metabolites of HHC after oral administration in rats.
Methodology:
-
Animal Model: Male Wistar rats are typically used.[4]
-
Administration: A mixture of (9R)-HHC and (9S)-HHC is administered via intragastric gavage at various doses.[4]
-
Sample Collection: Blood and brain tissue samples are collected at different time points after administration.[4]
-
Sample Preparation: Serum is separated from blood samples. Brain tissue is homogenized. Both serum and brain homogenates are then subjected to an extraction procedure to isolate the analytes.
-
Analysis: The concentrations of 9(R)-HHC, 9(S)-HHC, and their metabolites in the prepared samples are determined using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4]
dot
Human Studies
Human studies are essential for understanding the clinical relevance of HHC metabolism.
Objective: To identify and quantify HHC and its metabolites in human biological samples following consumption.
Methodology:
-
Participants: Human volunteers are recruited for the study.
-
Administration: HHC is administered through common routes of consumption, such as inhalation (smoking) or oral ingestion.[6][9]
-
Sample Collection: Biological matrices such as blood, urine, and oral fluid are collected at various time points post-administration.[10][14]
-
Sample Preparation: Samples are processed to extract the analytes of interest. This often involves solid-phase extraction or liquid-liquid extraction.[10]
-
Analysis: A sensitive and stereoselective LC-MS/MS method is used for the simultaneous quantification of (9R)-HHC, (9S)-HHC, and their metabolites.[14]
Concluding Remarks
The in vivo metabolism of 9(R)-HHC to 8(S)-hydroxy-9(R)-HHC is a significant pathway in the biotransformation of this psychoactive compound. While the existing literature provides a foundational understanding of this process, further research is needed to fully elucidate the specific enzymes involved and the detailed kinetics of this metabolic step. The experimental protocols outlined in this guide serve as a valuable resource for researchers designing future studies to investigate the complex metabolism of hexahydrocannabinol. The stereoselective nature of HHC metabolism highlights the importance of using analytical methods that can differentiate between the various epimers and their respective metabolites.[6] A comprehensive understanding of these metabolic pathways is critical for the development of accurate diagnostic tools and for assessing the full pharmacological and toxicological impact of HHC consumption.
References
- 1. Preliminary pharmacokinetic and psychophysical investigations after controlled oral and inhalative consumption of hexahydrocannabinol (HHC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hexahydrocannabinol: pharmacokinetics, systemic toxicity, and acute behavioral effects in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Affinity: A Technical Guide to the Cannabinoid Receptor Binding of 8(S)-hydroxy-9(R)-HHC
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide delves into the cannabinoid receptor binding affinity of 8(S)-hydroxy-9(R)-hexahydrocannabinol (8(S)-hydroxy-9(R)-HHC), a hydroxylated metabolite of the emerging semi-synthetic cannabinoid, hexahydrocannabinol (B1216694) (HHC). While direct quantitative binding data for this specific stereoisomer is not yet available in peer-reviewed literature, this document provides a comprehensive overview of the binding affinities of its parent compounds, the known metabolic pathways of HHC, and detailed experimental protocols for determining cannabinoid receptor binding. Furthermore, it outlines the canonical signaling pathways associated with cannabinoid receptors to provide a complete context for future research into this and related compounds.
Introduction: The Rise of Hexahydrocannabinol and its Metabolites
Hexahydrocannabinol (HHC) has recently emerged as a prominent semi-synthetic cannabinoid, valued for its reported psychotropic effects and legal status in various jurisdictions. Produced through the hydrogenation of tetrahydrocannabinol (THC), HHC is typically encountered as a mixture of two diastereomers: (9R)-HHC and (9S)-HHC. The stereochemistry at the C9 position has been demonstrated to be a critical determinant of its pharmacological activity, particularly its binding affinity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.
Upon administration, HHC undergoes metabolism, primarily mediated by cytochrome P450 enzymes, leading to the formation of various hydroxylated derivatives. Among these are the 8-hydroxy-HHC metabolites. The specific stereoisomer, 8(S)-hydroxy-9(R)-HHC, is a product of this metabolic process. Understanding the interaction of these metabolites with cannabinoid receptors is crucial for elucidating the complete pharmacological and toxicological profile of HHC.
Cannabinoid Receptor Binding Affinity of HHC and Related Compounds
While direct binding affinity data for 8(S)-hydroxy-9(R)-HHC is not currently published, the affinities of its parent compounds, (9R)-HHC and (9S)-HHC, have been characterized and offer valuable insights into the potential activity of their metabolites. The (9R)-epimer consistently demonstrates significantly higher affinity for both CB1 and CB2 receptors, comparable to that of Δ⁹-THC.
| Compound | Receptor | Kᵢ (nM) |
| (9R)-HHC | CB1 | 15 ± 0.8 |
| CB2 | 13 ± 0.4 | |
| (9S)-HHC | CB1 | 176 ± 3.3 |
| CB2 | 105 ± 26 | |
| Δ⁹-THC | CB1 | 15 ± 4.4 |
| CB2 | 9.1 ± 3.6 |
Table 1: Comparative cannabinoid receptor binding affinities of HHC diastereomers and Δ⁹-THC.[1]
The high affinity of the (9R)-HHC epimer suggests that its metabolites, including 8(S)-hydroxy-9(R)-HHC, are likely to exhibit significant affinity for cannabinoid receptors. Qualitative reports of cannabimimetic effects in rhesus monkeys induced by the related metabolite, 8(R)-hydroxy-9(S)-Hexahydrocannabinol, further support the hypothesis that 8-hydroxylation does not abolish activity. However, empirical determination of the binding constants for 8(S)-hydroxy-9(R)-HHC is essential for a definitive understanding of its pharmacological profile.
Experimental Protocol: Radioligand Competition Binding Assay
To determine the cannabinoid receptor binding affinity of novel compounds such as 8(S)-hydroxy-9(R)-HHC, a competitive radioligand binding assay is a standard and robust method. The following protocol is a representative example of how such an experiment would be conducted.
3.1. Materials and Reagents
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.
-
Test Compound: 8(S)-hydroxy-9(R)-HHC, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters.
3.2. Assay Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound, 8(S)-hydroxy-9(R)-HHC, in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Dilute the cell membrane preparation in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
Prepare the radioligand solution in assay buffer at a concentration close to its K_d value.
-
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, radioligand solution, and cell membrane suspension to designated wells.
-
Non-specific Binding: Add the non-specific binding control, radioligand solution, and cell membrane suspension to designated wells.
-
Competitive Binding: Add the various dilutions of the test compound, radioligand solution, and cell membrane suspension to the remaining wells.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
3.3. Data Analysis
-
Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Cannabinoid Receptor Signaling Pathways
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ/₀. Activation of these receptors by an agonist, such as HHC or its metabolites, initiates a cascade of intracellular signaling events.
The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA). Additionally, cannabinoid receptor activation can modulate ion channels, typically leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively result in a reduction of neuronal excitability and neurotransmitter release in the case of CB1 receptors.
Furthermore, cannabinoid receptors can also signal through G-protein-independent pathways, often involving β-arrestin, and can activate other signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.
Conclusion and Future Directions
While the precise binding affinity of 8(S)-hydroxy-9(R)-HHC at CB1 and CB2 receptors remains to be empirically determined, the existing data on its parent compounds provide a strong rationale for further investigation. The high affinity of (9R)-HHC suggests that its 8-hydroxy metabolite is a promising candidate for a pharmacologically active compound.
Future research should prioritize the synthesis and purification of 8(S)-hydroxy-9(R)-HHC to enable its characterization in radioligand binding assays as detailed in this guide. Subsequent functional assays will also be necessary to determine its efficacy as an agonist, antagonist, or inverse agonist at the cannabinoid receptors. A comprehensive understanding of the pharmacology of HHC and its metabolites is imperative for both therapeutic development and public health.
References
An In-depth Technical Guide on the Early Research into the Physiological Effects of Hexahydrocannabinol (HHC) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has recently gained popularity as a legal alternative to Δ⁹-tetrahydrocannabinol (Δ⁹-THC)[1]. Structurally similar to THC, HHC is produced through the hydrogenation of THC or from cannabidiol (B1668261) (CBD)[1][2]. This process results in the formation of two main epimers: (9R)-HHC and (9S)-HHC, with the 9R epimer being primarily responsible for the psychoactive effects due to its higher binding affinity for the cannabinoid receptor 1 (CB1)[3][4]. As with THC, the physiological effects of HHC are not solely attributable to the parent compound but also to its metabolites. Early research indicates that HHC undergoes extensive metabolism, producing a range of metabolites with their own pharmacological activities. This guide provides a comprehensive overview of the current understanding of HHC metabolites, focusing on their physiological effects, the experimental protocols used for their study, and the signaling pathways they are presumed to activate.
Metabolism of HHC
The metabolism of HHC largely parallels that of Δ⁹-THC, primarily occurring in the liver via cytochrome P450 (CYP) enzymes[4]. The main metabolic pathways involve hydroxylation and subsequent oxidation.
Key HHC Metabolites Identified in Human Biological Samples:
| Metabolite | Description | Reference |
| 11-hydroxy-HHC (11-OH-HHC) | A major psychoactive metabolite formed by hydroxylation at the 11-carbon position. It is considered to be more potent than HHC itself, similar to how 11-OH-THC is more potent than THC. | [1][5] |
| 8-hydroxy-HHC (8-OH-HHC) | Another hydroxylated metabolite. Its psychoactive properties are less characterized. | [3][5] |
| 11-nor-9-carboxy-HHC (HHC-COOH) | An inactive, carboxylated metabolite formed from the oxidation of 11-OH-HHC. It is a major urinary marker of HHC consumption. | [1][5] |
| Side-chain hydroxylated HHCs | Metabolites hydroxylated at various positions on the pentyl side chain. | [6] |
| Glucuronidated Metabolites | HHC and its hydroxylated metabolites can be conjugated with glucuronic acid to facilitate excretion. | [6] |
Physiological Effects of HHC Metabolites: Quantitative Data
Quantitative data on the physiological effects of HHC metabolites are still limited in early research. Much of the current understanding is extrapolated from studies on THC metabolites and qualitative observations from HHC metabolism studies.
Receptor Binding Affinity and Functional Potency of HHC Epimers (for comparison):
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| (9R)-HHC | CB1 | 15 ± 0.8 | 3.4 ± 1.5 | [4] |
| CB2 | 13 ± 0.4 | 6.2 ± 2.1 | [4] | |
| (9S)-HHC | CB1 | 176 ± 3.3 | 57 ± 19 | [4] |
| CB2 | 105 ± 26 | 55 ± 10 | [4] | |
| Δ⁹-THC | CB1 | 15 ± 4.4 | 3.9 ± 0.5 | [4] |
| CB2 | 9.1 ± 3.6 | 2.5 ± 0.7 | [4] |
Qualitative Insights into HHC Metabolite Activity:
-
11-hydroxy-HHC (11-OH-HHC): Early studies in rhesus monkeys indicated that acylated 11-OH-HHC metabolites are psychoactive[1]. It is widely suggested that 11-OH-HHC is a potent psychoactive metabolite, potentially more so than HHC itself, mirroring the relationship between 11-OH-THC and THC[7].
-
11-nor-9-carboxy-HHC (HHC-COOH): Similar to THC-COOH, HHC-COOH is considered an inactive metabolite regarding psychoactive effects[1]. However, it may contribute to other physiological effects, such as analgesia and anti-inflammatory responses[8].
Experimental Protocols
In Vivo Animal Studies for Pharmacokinetics and Behavioral Effects
A study in Wistar rats investigated the pharmacokinetics and behavioral effects of HHC[7][9].
-
Test Substance: A 1:1 mixture of (9R)-HHC and (9S)-HHC.
-
Vehicle: Sunflower oil.
-
Administration: Oral gavage.
-
Dosage: 1, 5, and 10 mg/kg for behavioral experiments and 10 mg/kg for pharmacokinetic measurements.
-
Sample Collection: Blood and brain tissue were collected at various time points post-administration.
-
Analytical Method: Quantification of HHC and its metabolites was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].
-
Behavioral Assessment:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Prepulse Inhibition of Acoustic Startle Response: To evaluate sensorimotor gating.
-
In Vitro Metabolism Studies
-
Human Hepatocytes: Incubation of HHC with primary human hepatocytes to identify metabolic pathways[6].
-
Procedure: HHC is incubated with hepatocytes for varying durations (e.g., 1, 3, and 5 hours).
-
Analysis: Metabolites are identified using ultra-high performance liquid chromatography coupled to a quadrupole time-of-flight mass spectrometer (UHPLC-QToF-MS).
-
-
Human Liver Microsomes (HLMs): Used to study the kinetics of HHC metabolism[10].
-
Procedure: HHC is incubated with HLMs in the presence of NADPH.
-
Analysis: The formation of metabolites over time is monitored using LC-MS/MS to determine kinetic parameters.
-
Receptor Binding and Functional Assays
While specific data for HHC metabolites are scarce, the following are standard protocols used for cannabinoids that would be applicable.
-
Receptor Binding Assay: To determine the binding affinity (Ki) of a ligand for a receptor.
-
Principle: A radiolabeled cannabinoid ligand (e.g., [³H]CP 55,940) is incubated with cell membranes expressing the cannabinoid receptor (CB1 or CB2). The ability of the test compound (HHC metabolite) to displace the radioligand is measured.
-
-
G-Protein Activation Assay (e.g., [³⁵S]GTPγS binding assay): To measure the functional potency (EC50) and efficacy of a G-protein coupled receptor (GPCR) agonist.
-
Principle: Agonist binding to a GPCR stimulates the binding of [³⁵S]GTPγS to the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.
-
-
β-Arrestin Recruitment Assay: To assess another aspect of GPCR activation and signaling.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of HHC
The metabolism of HHC primarily involves hydroxylation by CYP450 enzymes, followed by oxidation and glucuronidation.
Figure 1: Proposed metabolic pathway of HHC.
CB1 Receptor Signaling Cascade (Presumed for 11-OH-HHC)
As 11-OH-HHC is a psychoactive metabolite, it is presumed to act as an agonist at the CB1 receptor, initiating a G-protein-mediated signaling cascade.
References
- 1. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol [mdpi.com]
- 7. Hexahydrocannabinol: pharmacokinetics, systemic toxicity, and acute behavioral effects in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hexahydrocannabinol: pharmacokinetics, systemic toxicity, and acute behavioral effects in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Purification of 8(S)-hydroxy-9(R)-HHC: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of the 8(S)-hydroxy-9(R)-hexahydrocannabinol (HHC) standard. As a significant metabolite of HHC, this standard is crucial for metabolism studies, analytical method development, and pharmacological research. The protocol outlines a semi-synthetic approach, commencing with the stereoselective synthesis of the 9(R)-HHC precursor, followed by a targeted hydroxylation and subsequent purification to isolate the desired 8(S)-hydroxy-9(R)-HHC stereoisomer. Methodologies for purification and analytical characterization are also detailed.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained considerable attention in recent years. Understanding its metabolism is critical for evaluating its pharmacological and toxicological profile. 8-hydroxy-HHC is a primary metabolite of HHC, formed in the body through oxidation by cytochrome P450 enzymes.[1][2] The specific stereoisomer, 8(S)-hydroxy-9(R)-HHC, is of particular interest for detailed study. This document presents a proposed methodology for the synthesis and purification of this analytical standard.
Synthesis and Purification Workflow
The overall workflow for the synthesis and purification of 8(S)-hydroxy-9(R)-HHC is depicted below. The process begins with the stereoselective synthesis of the 9(R)-HHC precursor, followed by a hydroxylation step to introduce the C8 hydroxyl group. The final stage involves the chromatographic purification of the target compound.
Caption: Workflow for the synthesis and purification of 8(S)-hydroxy-9(R)-HHC.
Experimental Protocols
Stereoselective Synthesis of 9(R)-HHC Precursor
The synthesis of the 9(R)-HHC precursor can be achieved through the catalytic hydrogenation of Δ8-tetrahydrocannabinol (Δ8-THC). This method is known to yield a diastereomeric mixture of HHC, with a predominance of the 9(R) epimer.
Materials:
-
Δ8-THC
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (B145695) (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
Protocol:
-
Dissolve Δ8-THC in anhydrous ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., argon or nitrogen) before introducing hydrogen gas.
-
Pressurize the system with hydrogen gas (typically 1-5 bar) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with ethanol to ensure complete recovery of the product.
-
Evaporate the solvent under reduced pressure to obtain the crude HHC mixture.
-
The crude product can be further purified by flash chromatography on silica (B1680970) gel to enrich the 9(R)-HHC isomer.
| Parameter | Value/Condition |
| Starting Material | Δ8-THC |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Anhydrous Ethanol |
| Hydrogen Pressure | 1-5 bar |
| Temperature | Room Temperature |
| Reaction Time | 3-72 hours (monitor for completion) |
Table 1: Summary of conditions for the synthesis of 9(R)-HHC.
Stereoselective Hydroxylation of 9(R)-HHC
The introduction of a hydroxyl group at the C8 position with the desired (S) stereochemistry is a challenging step. While in vivo metabolism achieves this through cytochrome P450 enzymes, a chemical synthesis approach can be proposed using reagents known for stereoselective hydroxylations. One potential method involves an allylic oxidation followed by reduction, though this is a theoretical proposal in the absence of a specific published procedure for this transformation on HHC. A more direct, albeit potentially less selective, approach involves direct hydroxylation using a chemical or enzymatic catalyst.[1][2]
Proposed Protocol (Chemical Hydroxylation):
Materials:
-
9(R)-HHC (enriched from the previous step)
-
A suitable oxidizing agent for C-H hydroxylation (e.g., a peroxide-based system with a metal catalyst)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Inert atmosphere (argon or nitrogen)
Protocol:
-
Dissolve the enriched 9(R)-HHC in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) to control the reaction's selectivity.
-
Slowly add the oxidizing agent to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion or when optimal conversion is reached, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution for peroxide-based oxidants).
-
Allow the mixture to warm to room temperature and perform an aqueous workup to remove the catalyst and byproducts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product containing a mixture of hydroxylated HHC isomers.
| Parameter | Proposed Condition |
| Starting Material | 9(R)-HHC |
| Reaction Type | C-H Hydroxylation |
| Solvent | Anhydrous Dichloromethane or Acetonitrile |
| Temperature | 0 °C to -78 °C |
Table 2: Proposed conditions for the hydroxylation of 9(R)-HHC.
Purification of 8(S)-hydroxy-9(R)-HHC
The purification of the target stereoisomer from the crude reaction mixture requires a high-resolution chromatographic technique, such as preparative HPLC.
Materials:
-
Crude hydroxylated HHC mixture
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Preparative HPLC system with a suitable chiral or reverse-phase column
-
Fraction collector
Protocol:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a suitable column (e.g., a chiral column for separating stereoisomers or a high-resolution reverse-phase column).
-
Develop a suitable gradient or isocratic elution method to achieve separation of the 8-hydroxy-HHC diastereomers.
-
Inject the sample onto the column and collect fractions corresponding to the different peaks.
-
Analyze the collected fractions by analytical HPLC or LC-MS to identify the fraction containing the desired 8(S)-hydroxy-9(R)-HHC isomer.
-
Pool the pure fractions and evaporate the solvent to obtain the purified standard.
| Parameter | Suggested Condition |
| Technique | Preparative High-Performance Liquid Chromatography (HPLC) |
| Column | Chiral or High-Resolution Reverse-Phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with optional additives |
| Detection | UV or Mass Spectrometry |
Table 3: General parameters for the purification of 8(S)-hydroxy-9(R)-HHC.
Analytical Characterization
The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
| Technique | Purpose | Expected Outcome |
| LC-MS/MS | Molecular Weight and Structure Confirmation | Correct molecular ion and characteristic fragment ions |
| NMR | Structural Elucidation and Stereochemistry | Proton and Carbon spectra consistent with the proposed structure |
| HPLC | Purity Assessment | A single major peak indicating high purity (e.g., >98%) |
Table 4: Analytical techniques for characterization of 8(S)-hydroxy-9(R)-HHC.
HHC and Metabolite Signaling
HHC and its metabolites primarily exert their effects through interaction with the cannabinoid receptors, CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of HHC and its metabolites via cannabinoid receptors.
Upon binding of HHC or its hydroxylated metabolites to CB1/CB2 receptors, the associated Gi/o protein is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the mitogen-activated protein kinase (MAPK) pathway is activated, and there is a modulation of ion channel activity. These signaling events collectively contribute to the physiological effects of HHC.[3][4][5]
Conclusion
The protocol described provides a comprehensive framework for the synthesis and purification of the 8(S)-hydroxy-9(R)-HHC standard. The availability of this well-characterized standard is essential for advancing our understanding of HHC metabolism and its pharmacological implications. Further research is warranted to optimize the proposed synthetic steps and to fully elucidate the biological activity of this specific metabolite.
References
- 1. canatura.com [canatura.com]
- 2. hothousecucumber.com [hothousecucumber.com]
- 3. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. realmofcaring.org [realmofcaring.org]
- 5. research-management.mq.edu.au [research-management.mq.edu.au]
Application Notes and Protocols for the Analytical Detection of 8(S)-hydroxy-9(R)-HHC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exists as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, with the 9(R) epimer being the more psychoactive component.[1][2] Understanding the metabolism of HHC is crucial for forensic toxicology, clinical diagnostics, and drug development. One of the key metabolic pathways is hydroxylation, leading to the formation of various hydroxy-HHC metabolites. Among these, 8-hydroxy-HHC stereoisomers are of particular interest. This document provides detailed application notes and protocols for the analytical detection of a specific HHC metabolite, 8(S)-hydroxy-9(R)-HHC, in biological matrices.
The metabolism of HHC is stereoselective, meaning the two epimers, 9(R)-HHC and 9(S)-HHC, have different metabolic profiles.[3] Hydroxylation at the 8th carbon position is a notable metabolic route, resulting in four possible stereoisomers: 8(R)-hydroxy-9(R)-HHC, 8(S)-hydroxy-9(S)-HHC, 8(S)-hydroxy-9(R)-HHC, and 8(R)-hydroxy-9(S)-HHC.[3] The analytical differentiation of these isomers is challenging but essential for a comprehensive understanding of HHC's pharmacokinetics and pharmacodynamics.
Analytical Methods Overview
The primary analytical techniques for the detection and quantification of HHC and its metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4][5] These methods offer the necessary sensitivity and selectivity to identify and quantify specific isomers in complex biological matrices such as blood, urine, and oral fluid.[4][6]
Key Considerations for Analytical Method Development:
-
Stereoselective Separation: Chromatographic conditions must be optimized to separate the various HHC stereoisomers and their metabolites.
-
Sample Preparation: Efficient extraction and cleanup procedures are critical to remove matrix interferences and concentrate the analytes. This often involves liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[4]
-
Enzymatic Hydrolysis: In urine samples, HHC metabolites are often present as glucuronide conjugates. Therefore, an enzymatic hydrolysis step using β-glucuronidase is typically required to cleave the glucuronic acid moiety prior to extraction and analysis.[6][7]
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode in triple quadrupole mass spectrometers is commonly used for quantification due to its high selectivity and sensitivity.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of HHC and its metabolites, including hydroxylated forms, in various biological matrices. These values are compiled from published analytical methods and provide a reference for expected performance.
Table 1: Limits of Detection (LOD) and Lower Limits of Quantification (LLOQ) for HHC and Metabolites
| Analyte | Matrix | Method | LOD (ng/mL) | LLOQ (ng/mL) | Reference |
| (9R)-HHC | Serum/Plasma | GC-MS | 0.15 | 0.25 | [5] |
| (9S)-HHC | Serum/Plasma | GC-MS | 0.15 | 0.25 | [5] |
| Non-carboxylated analytes | Blood/Urine | LC-MS/MS | 1 | - | [8] |
| Carboxylated analytes | Blood/Urine | LC-MS/MS | 5 | - | [8] |
Table 2: Concentration Ranges of HHC and Metabolites in Authentic Samples
| Analyte | Matrix | Concentration Range (ng/mL) | Notes | Reference |
| (9R)-HHC | Whole Blood | 2.38 | Single authentic sample | [2] |
| (9S)-HHC | Whole Blood | 1.39 | Single authentic sample | [2] |
| (9R)-HHC | Serum/Plasma | Samples from traffic controls | [5] | |
| (9S)-HHC | Serum/Plasma | Samples from traffic controls | [5] | |
| 8(R)OH-9(R)HHC | Urine | Most abundant metabolite | - | [4][6] |
Experimental Protocols
Protocol 1: GC-MS/MS Analysis of HHC Metabolites in Whole Blood, Urine, and Oral Fluid
This protocol is adapted from a comprehensive method for the quantification of HHC epimers and their metabolites.[6][7]
1. Sample Preparation:
-
Enzymatic Hydrolysis (for Urine and Blood):
-
To 200 µL of urine or blood, add an appropriate buffer and β-glucuronidase.
-
Incubate at 60°C for 2 hours.
-
-
QuEChERS Extraction:
-
To the hydrolyzed sample (or 200 µL of oral fluid), add acetonitrile (B52724) and a salt mixture (e.g., Na2SO4:NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
-
Derivatization:
-
Transfer the upper acetonitrile layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form trimethylsilyl (B98337) (TMS) derivatives.
-
2. GC-MS/MS Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: Splitless mode.
-
Oven Program: Start at a suitable initial temperature, ramp to a final temperature to achieve separation of all analytes. A typical run time is around 12.5 minutes.[4]
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for each analyte and internal standard must be determined and optimized.
-
Protocol 2: LC-MS/MS Analysis of HHC Metabolites in Urine
This protocol is based on methods developed for the verification of HHC intake by analyzing its metabolites.[9][10]
1. Sample Preparation:
-
Enzymatic Hydrolysis:
-
To a urine sample, add an internal standard and β-glucuronidase solution.
-
Incubate to ensure complete hydrolysis of glucuronide conjugates.
-
-
Liquid-Liquid Extraction (LLE):
-
Add a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 9:1 v/v) to the hydrolyzed urine sample.[4]
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: A C18 column suitable for cannabinoid analysis.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.
-
-
Mass Spectrometer (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Establish and optimize specific transitions for 8(S)-hydroxy-9(R)-HHC and other target metabolites.
-
Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Simplified cannabinoid receptor signaling pathway.
General Experimental Workflow for HHC Metabolite Analysis
Caption: Experimental workflow for HHC metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of 8(S)-hydroxy-9(R)-HHC using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative analysis of 8(S)-hydroxy-9(R)-Hexahydrocannabinol (HHC), a metabolite of the emerging semi-synthetic cannabinoid HHC. The methodology outlined below details a robust procedure for sample preparation, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended to provide a reliable framework for researchers in toxicology, pharmacology, and drug metabolism studies to accurately quantify this specific HHC metabolite in biological matrices.
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has recently gained popularity as a legal alternative to tetrahydrocannabinol (THC) in many regions. Understanding the metabolism of HHC is crucial for assessing its pharmacological and toxicological effects. Human metabolism of HHC involves oxidation, leading to the formation of various hydroxylated and carboxylated metabolites.[1][2][3] One such metabolite is 8(S)-hydroxy-9(R)-HHC. Accurate quantification of HHC metabolites is essential for pharmacokinetic studies, monitoring consumption, and in forensic toxicology.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of cannabinoids and their metabolites.[4][5] To enhance the volatility and thermal stability of these compounds for GC analysis, a derivatization step, typically silylation, is employed.[6][7][8] This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of 8(S)-hydroxy-9(R)-HHC from a biological matrix, such as plasma.
Experimental Protocol
This protocol is a composite methodology based on established procedures for cannabinoid analysis.[9][10][11]
Materials and Reagents
-
8(S)-hydroxy-9(R)-HHC analytical standard
-
8(S)-hydroxy-9(R)-HHC-d3 (or other suitable deuterated internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
Deionized water
-
Blank plasma
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
GC-MS system with a mass selective detector
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 1 mL of plasma sample (blank, control, or unknown), add a known concentration of the internal standard (e.g., 8(S)-hydroxy-9(R)-HHC-d3).
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Extraction: Carefully transfer the supernatant to a clean tube. Add 5 mL of a hexane:ethyl acetate (9:1, v/v) mixture.
-
Vortex: Vortex for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (Silylation)
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine.[7][9]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[5][8]
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
-
GC System: Agilent 7890B GC or equivalent.[9]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[9]
-
Injection: 1 µL in splitless mode.[9]
-
Inlet Temperature: 280°C.[9]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
MS System: Mass selective detector.
-
Ionization: Electron Ionization (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
Quantitative data should be organized for clarity and ease of comparison.
| Analyte | Internal Standard | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 8(S)-hydroxy-9(R)-HHC-TMS | To be determined | To be determined | To be determined | |
| 8(S)-hydroxy-9(R)-HHC-d3-TMS | 8(S)-hydroxy-9(R)-HHC-d3 | To be determined | To be determined | To be determined |
Note: The exact retention times and m/z values for the trimethylsilyl (B98337) (TMS) derivative of 8(S)-hydroxy-9(R)-HHC and its deuterated internal standard need to be determined experimentally by injecting the derivatized standards into the GC-MS system.
Visualization of Experimental Workflow
Caption: Experimental workflow for the GC-MS quantification of 8(S)-hydroxy-9(R)-HHC.
Logical Relationship of GC-MS Quantification
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy [arts.units.it]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. ecommons.luc.edu [ecommons.luc.edu]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 8(S)-hydroxy-9(R)-HHC in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8(S)-hydroxy-9(R)-hexahydrocannabinol (HHC) in human urine. Hexahydrocannabinol (HHC) is an emerging semi-synthetic cannabinoid, and understanding its metabolism is crucial for clinical and forensic toxicology. This method involves enzymatic hydrolysis of urine samples to release conjugated metabolites, followed by a straightforward sample preparation and analysis by LC-MS/MS. The method is suitable for researchers, scientists, and drug development professionals investigating the pharmacokinetics and metabolism of HHC.
Introduction
Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC) that has recently gained popularity as a recreational substance. As with other cannabinoids, HHC undergoes extensive metabolism in the body, primarily through oxidation and glucuronidation, before being excreted in urine. The identification and quantification of specific metabolites are essential for confirming HHC consumption. 8(S)-hydroxy-9(R)-HHC is a known metabolite of HHC.[1] This application note provides a detailed protocol for the extraction and quantification of this metabolite in urine using LC-MS/MS, offering a reliable tool for toxicology and drug metabolism studies. Recent studies have focused on developing stereoselective bioanalytical methods to quantify HHC and its metabolites in various biological matrices, including urine.[2]
Experimental Protocol
Materials and Reagents
-
8(S)-hydroxy-9(R)-HHC analytical standard
-
8(S)-hydroxy-9(R)-HHC-d3 (or other suitable internal standard)
-
Beta-glucuronidase from E. coli
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Enzymatic Hydrolysis: To 1 mL of urine sample, add 25 µL of internal standard solution and 50 µL of beta-glucuronidase enzyme solution. Vortex and incubate at 37°C for 2 hours to hydrolyze the glucuronide conjugates.[3]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[4]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Chiral column (e.g., Lux i-Amylose-3 or similar) for stereoisomer separation |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting condition is 80% B.[2] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (analyte dependent)[2] |
| Monitored Transitions | Specific precursor-to-product ion transitions for 8(S)-hydroxy-9(R)-HHC and the internal standard. |
| Collision Energy | Optimized for each transition. |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following tables summarize the typical quantitative performance of an LC-MS/MS method for HHC metabolites. These values are based on published data for similar analytes and should be established and validated by the end-user.[2][5]
Table 1: Method Validation Parameters for HHC Metabolites
| Parameter | Result |
| Linearity (r²) | ≥ 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 2.0 ng/mL[5][6] |
| Upper Limit of Quantification (ULOQ) | 20 - 200 ng/mL[5][6] |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 10%[5] |
| Accuracy/Bias (%) | Within ±15%[5] |
Table 2: Example MRM Transitions for HHC Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 8(S)-hydroxy-9(R)-HHC | User Determined | User Determined | Negative/Positive |
| Internal Standard (d3) | User Determined | User Determined | Negative/Positive |
Note: Specific MRM transitions need to be optimized in the laboratory based on the available analytical standards.
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the experimental workflow for this method.
Caption: Experimental workflow for the LC-MS/MS analysis of 8(S)-hydroxy-9(R)-HHC in urine.
Caption: Simplified metabolic pathway of HHC leading to urinary excretion.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 8(S)-hydroxy-9(R)-HHC in human urine. The protocol, including enzymatic hydrolysis and solid-phase extraction, allows for the reliable measurement of this key HHC metabolite. This application note serves as a comprehensive guide for researchers in the fields of toxicology, pharmacology, and drug metabolism to aid in the assessment of HHC exposure.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 8(S)-hydroxy-9(R)-HHC in Blood Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of 8(S)-hydroxy-9(R)-Hexahydrocannabinol (HHC), a metabolite of the emerging semi-synthetic cannabinoid HHC, in blood plasma. The protocols outlined below are based on established analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers the required sensitivity and selectivity for this application.
Introduction
Hexahydrocannabinol (HHC) is a psychoactive cannabinoid that has recently gained popularity as a legal alternative to THC in some regions. Understanding its metabolism is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis. One of the identified metabolites is 8-hydroxy-HHC, which exists as multiple stereoisomers. This document focuses on the specific quantification of the 8(S)-hydroxy-9(R)-HHC stereoisomer in blood plasma. The methods described herein are intended to provide a robust and reliable framework for researchers in various fields.
Metabolic Pathway of HHC
HHC undergoes extensive metabolism in the body, primarily through hydroxylation and oxidation reactions mediated by cytochrome P450 enzymes. The formation of 8-hydroxy-HHC is a significant metabolic pathway. The stereochemistry of the parent HHC molecule influences the resulting metabolites.
Figure 1. Simplified metabolic pathway of HHC.
Experimental Protocols
The following protocols describe the necessary steps for the quantification of 8(S)-hydroxy-9(R)-HHC in blood plasma, from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
Analytical Standards: 8(S)-hydroxy-9(R)-HHC and a suitable deuterated internal standard (e.g., 8-hydroxy-9(R)-HHC-d3).
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium formate.
-
Sample Preparation Supplies: Centrifuge tubes, solid-phase extraction (SPE) cartridges or protein precipitation plates.
Sample Preparation
A critical step to remove interferences from the complex plasma matrix. Two common methods are Protein Precipitation and Solid-Phase Extraction.
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.
SPE provides a cleaner extract compared to PPT, which can improve assay sensitivity and robustness.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of plasma sample (pre-treated with internal standard and diluted with 400 µL of water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of an appropriate solvent mixture (e.g., 90:10 acetonitrile:methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
Figure 2. General workflow for plasma sample preparation.
LC-MS/MS Analysis
A stereoselective chromatographic method is essential to differentiate 8(S)-hydroxy-9(R)-HHC from other isomers.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Conditions |
| LC System | High-performance or Ultra-high performance liquid chromatography system |
| Column | Chiral column (e.g., cellulose (B213188) or amylose-based) capable of separating stereoisomers. A C18 column may be used for general metabolite screening. |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized to achieve separation of isomers. A typical gradient would start at a low percentage of B, ramp up to a high percentage, and then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor-to-product ion transitions for 8(S)-hydroxy-9(R)-HHC and its internal standard must be determined by infusion of the pure standards. |
| Collision Energy | Optimized for each transition. |
Data and Performance Characteristics
The method should be validated according to established guidelines to ensure reliability. Key validation parameters are summarized below.
Table 2: Typical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically <20%). For similar cannabinoids, LLOQs in the range of 0.1-1.0 ng/mL in plasma are often achieved[1][2][3]. |
| Precision (CV%) | Within-run and between-run precision should be <15% (or <20% at the LLOQ). |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (or ±20% at the LLOQ). |
| Matrix Effect | Should be assessed to ensure that the plasma matrix does not interfere with ionization of the analyte. |
| Recovery | The extraction efficiency of the sample preparation method should be consistent and reproducible. |
Cannabinoid Receptor Signaling
While the specific signaling cascade of 8(S)-hydroxy-9(R)-HHC is not yet fully elucidated, it is expected to interact with the cannabinoid receptors (CB1 and CB2), similar to other psychoactive cannabinoids. Activation of these G-protein coupled receptors can lead to a variety of downstream cellular effects.
Figure 3. Generalized cannabinoid receptor 1 (CB1) signaling pathway.
Conclusion
The protocols and information provided in these application notes offer a solid foundation for the quantitative analysis of 8(S)-hydroxy-9(R)-HHC in blood plasma. The use of stereoselective chromatography coupled with tandem mass spectrometry is essential for accurate and reliable results. As research into HHC and its metabolites continues, these methods will be invaluable for advancing our understanding of its pharmacology and toxicology.
References
Application Notes and Protocols for the In Vitro Functional Determination of 8(S)-hydroxy-9(R)-HHC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. Its metabolism in humans leads to the formation of various hydroxylated derivatives, including 8(S)-hydroxy-9(R)-HHC.[1][2][3] The functional characterization of these metabolites is crucial for understanding their pharmacological and toxicological profiles. This document provides detailed protocols for a panel of in vitro assays to determine the functional activity of 8(S)-hydroxy-9(R)-HHC, focusing on its interaction with cannabinoid receptors and downstream signaling pathways.
While specific quantitative data for 8(S)-hydroxy-9(R)-HHC is not yet available in the public domain, the provided protocols are based on established methods for characterizing other cannabinoids. The included data for the parent HHC epimers, (9R)-HHC and (9S)-HHC, serve as a valuable reference for comparison.[4][5][6][7]
Data Presentation: Comparative In Vitro Activity of HHC Epimers
The following table summarizes the available in vitro data for the parent epimers of HHC, (9R)-HHC and (9S)-HHC, which can be used as a benchmark for interpreting the experimental results for 8(S)-hydroxy-9(R)-HHC.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| (9R)-HHC | CB1 | 15 ± 0.8 | 3.4 ± 1.5 |
| CB2 | 13 ± 0.4 | 6.2 ± 2.1 | |
| (9S)-HHC | CB1 | 176 ± 3.3 | 57 ± 19 |
| CB2 | 105 ± 26 | 55 ± 10 | |
| Δ⁹-THC (Reference) | CB1 | 15 ± 4.4 | 3.9 ± 0.5 |
| CB2 | 9.1 ± 3.6 | 2.5 ± 0.7 |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Cannabinoid Receptor Binding Assay
Application: To determine the binding affinity of 8(S)-hydroxy-9(R)-HHC to the human cannabinoid receptors CB1 and CB2. This is a competitive radioligand binding assay.
Experimental Workflow:
Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist) at a final concentration of ~0.5 nM.
-
Test Compound: Prepare a stock solution of 8(S)-hydroxy-9(R)-HHC in DMSO and perform serial dilutions in assay buffer to achieve a final concentration range of 0.01 nM to 10 µM.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled potent cannabinoid ligand (e.g., WIN 55,212-2).
-
-
Assay Procedure:
-
In a 96-well plate, combine 50 µL of the test compound dilution, 50 µL of [³H]CP-55,940, and 100 µL of the cell membrane suspension (containing 10-20 µg of protein).
-
For total binding, replace the test compound with assay buffer.
-
For non-specific binding, use the non-specific binding control instead of the test compound.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
-
Filtration: Rapidly filter the contents of each well through a GF/B glass fiber filter plate pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 8(S)-hydroxy-9(R)-HHC concentration.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Inhibition Assay
Application: To determine the functional potency and efficacy of 8(S)-hydroxy-9(R)-HHC in inhibiting adenylyl cyclase activity, a hallmark of CB1/CB2 receptor activation via Gi/o coupling.
Signaling Pathway:
Protocol:
-
Cell Culture: Use CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes to prevent cAMP degradation.
-
Treat the cells with varying concentrations of 8(S)-hydroxy-9(R)-HHC (0.01 nM to 10 µM) for 10 minutes.
-
Stimulate adenylyl cyclase with forskolin (B1673556) (e.g., 5 µM) for 15 minutes.
-
-
cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the 8(S)-hydroxy-9(R)-HHC concentration.
-
Determine the EC₅₀ (potency) and the maximal inhibition (Emax, efficacy) from the curve.
-
β-Arrestin Recruitment Assay
Application: To assess the ability of 8(S)-hydroxy-9(R)-HHC to induce the recruitment of β-arrestin to the CB1 and CB2 receptors, a key event in receptor desensitization and G protein-independent signaling.[4][8][9][10][11]
Experimental Workflow:
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. academic.oup.com [academic.oup.com]
- 11. euda.europa.eu [euda.europa.eu]
Application Notes and Protocols for Pharmacological Studies of Synthetic 8(S)-hydroxy-9(R)-HHC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the pharmacological characterization of the synthetic cannabinoid metabolite, 8(S)-hydroxy-9(R)-HHC. Due to the limited availability of specific pharmacological data for this metabolite, this document outlines detailed protocols for in vitro and in vivo assays to determine its cannabinoid receptor binding affinity, functional activity, and potential cannabimimetic effects. The provided data for the parent compounds, 9(R)-HHC and 9(S)-HHC, serve as a crucial reference for comparison.
Introduction
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained attention in the scientific community and recreational markets.[1] It is typically produced through the hydrogenation of delta-8-THC or delta-9-THC, which are themselves often synthesized from cannabidiol (B1668261) (CBD).[2] This process results in the formation of two principal epimers: 9(R)-HHC and 9(S)-HHC. Preclinical studies have indicated that 9(R)-HHC possesses pharmacological properties similar to those of Δ⁹-THC.[1]
Upon administration, HHC is metabolized in the body, leading to the formation of various hydroxylated derivatives. One of these metabolites is 8-hydroxy-hexahydrocannabinol (8-OH-HHC).[3] The stereoisomer of interest for this document is 8(S)-hydroxy-9(R)-HHC. Understanding the pharmacological profile of this metabolite is crucial for a complete assessment of the activity and safety of HHC. While all four stereoisomers of 8-OH-HHC are believed to be active, early in vivo studies in rhesus macaques suggested that the cis-8-OH-9β-HHC stereoisomer exhibited the highest activity.[4]
These application notes provide the necessary protocols to enable researchers to quantitatively assess the pharmacological properties of 8(S)-hydroxy-9(R)-HHC.
Quantitative Data Summary
Currently, specific quantitative pharmacological data for 8(S)-hydroxy-9(R)-HHC is not widely available in published literature. The following tables summarize the reported binding affinities (Ki) and functional activities (EC50) for the parent HHC epimers and Δ⁹-THC for comparative purposes.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| 9(R)-HHC | 15 ± 0.8[3] | 13 ± 0.4[3] |
| 9(S)-HHC | 176 ± 3.3[3] | 105 ± 26[3] |
| Δ⁹-THC | 15 ± 4.4[3] | 9.1 ± 3.6[3] |
Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |
| 9(R)-HHC | 3.4 ± 1.5[3] | 6.2 ± 2.1[3] |
| 9(S)-HHC | 57 ± 19[3] | 55 ± 10[3] |
| Δ⁹-THC | 3.9 ± 0.5[3] | 2.5 ± 0.7[3] |
Experimental Protocols
In Vitro Assays
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of 8(S)-hydroxy-9(R)-HHC for the human CB1 and CB2 receptors.
Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) and to calculate the inhibitory constant (Ki).
Materials:
-
Test Compound: 8(S)-hydroxy-9(R)-HHC
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist)
-
Cell Membranes: Commercially available membranes from cells expressing human CB1 or CB2 receptors
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4
-
Non-specific Binding Control: A high concentration of a non-labeled cannabinoid ligand (e.g., WIN 55,212-2)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of 8(S)-hydroxy-9(R)-HHC in the assay buffer. The final concentration range should be broad enough to generate a complete competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940, and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of each 8(S)-hydroxy-9(R)-HHC dilution, 50 µL of [³H]CP-55,940, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competitive binding wells, determine the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the 8(S)-hydroxy-9(R)-HHC concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
References
Application Notes and Protocols for the Development of Immunoassays for 8(S)-hydroxy-9(R)-HHC Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained attention in the recreational drug market. Understanding its metabolism is crucial for developing tools to monitor its use and for forensic applications. 8(S)-hydroxy-9(R)-HHC is a metabolite of HHC.[1][2] Immunoassays offer a rapid and high-throughput method for the detection of specific analytes like 8(S)-hydroxy-9(R)-HHC in biological samples. These application notes provide a comprehensive guide to the development of a competitive immunoassay for the detection of this specific HHC metabolite.
The development process involves the synthesis of an immunogen to elicit a specific antibody response, the production and characterization of monoclonal antibodies, and the development and optimization of a competitive enzyme-linked immunosorbent assay (ELISA).
Metabolic Pathway of Hexahydrocannabinol (HHC)
HHC undergoes metabolism in the body, primarily through hydroxylation and oxidation. The cytochrome P450 enzyme system is involved in this process. One of the resulting metabolites is 8-hydroxy-HHC. Understanding this pathway is essential for selecting the target analyte and for assessing the potential cross-reactivity of the developed immunoassay with other metabolites.[3][4][5][6]
Caption: Metabolic pathway of HHC leading to the formation of 8(S)-hydroxy-9(R)-HHC.
Experimental Workflow for Immunoassay Development
The development of a specific immunoassay for 8(S)-hydroxy-9(R)-HHC follows a structured workflow. This begins with the synthesis of an immunogen and a coating antigen. Subsequently, monoclonal antibodies are generated and screened for their specificity and affinity. The selected antibody is then used to develop and optimize a competitive ELISA.
Caption: Overall workflow for the development of an immunoassay for 8(S)-hydroxy-9(R)-HHC.
Protocols
Protocol 1: Immunogen and Coating Antigen Synthesis
To produce antibodies against small molecules (haptens) like 8(S)-hydroxy-9(R)-HHC, they must be conjugated to a larger carrier protein to become immunogenic.[7][8][9] Keyhole Limpet Hemocyanin (KLH) is often used for immunogens, while Bovine Serum Albumin (BSA) is commonly used for coating antigens in the screening process.
Materials:
-
8(S)-hydroxy-9(R)-HHC analytical standard
-
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
N,N-Dimethylformamide (DMF)
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Dialysis tubing
Procedure:
-
Hapten Derivatization: Introduce a reactive group (e.g., a carboxyl or amino group) to the 8(S)-hydroxy-9(R)-HHC molecule if one is not already present and accessible. This may require chemical synthesis to create a derivative suitable for conjugation.
-
Activation of Carrier Protein: Dissolve KLH (for immunogen) or BSA (for coating antigen) in PBS. Activate the carrier protein by reacting it with a cross-linker like SMCC according to the manufacturer's instructions.
-
Conjugation: React the derivatized 8(S)-hydroxy-9(R)-HHC hapten with the activated carrier protein. The reaction conditions (pH, temperature, time) should be optimized.
-
Purification: Remove unconjugated hapten and by-products by dialysis against PBS at 4°C with several buffer changes.
-
Characterization: Confirm the conjugation and estimate the hapten-to-protein ratio using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Protocol 2: Monoclonal Antibody Production and Screening
Materials:
-
BALB/c mice
-
Hapten-KLH immunogen
-
Adjuvant (e.g., Freund's complete and incomplete adjuvant)
-
Myeloma cell line (e.g., SP2/0)
-
Polyethylene glycol (PEG)
-
HAT medium (hypoxanthine-aminopterin-thymidine)
-
96-well cell culture plates
-
Hapten-BSA coating antigen
-
Goat anti-mouse IgG-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2M H₂SO₄)
Procedure:
-
Immunization: Immunize BALB/c mice with the Hapten-KLH immunogen emulsified in a suitable adjuvant. Administer booster injections at regular intervals.
-
Hybridoma Production: After a sufficient immune response is achieved (monitored by test bleeds), sacrifice the mouse and isolate splenocytes. Fuse the splenocytes with myeloma cells using PEG to create hybridomas.
-
Selection: Select for fused hybridoma cells by culturing in HAT medium.
-
Screening by Indirect ELISA: a. Coating: Coat 96-well plates with the Hapten-BSA coating antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C. b. Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. c. Incubation with Supernatant: Add hybridoma culture supernatants to the wells and incubate for 1-2 hours at room temperature. d. Detection: Wash the plates and add a goat anti-mouse IgG-HRP conjugate. Incubate for 1 hour at room temperature. e. Development: Wash the plates and add TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Cloning and Expansion: Select hybridomas producing high-affinity antibodies, sub-clone them by limiting dilution to ensure monoclonality, and expand the desired clones.
-
Antibody Purification: Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
Protocol 3: Competitive ELISA for 8(S)-hydroxy-9(R)-HHC Detection
This assay relies on the competition between the 8(S)-hydroxy-9(R)-HHC in the sample and a fixed amount of enzyme-labeled or coating antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal.[10][11][12][13]
Caption: Principle of the competitive ELISA for 8(S)-hydroxy-9(R)-HHC detection.
Procedure:
-
Coating: Coat a 96-well plate with the Hapten-BSA coating antigen at an optimized concentration and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Competitive Reaction: In a separate plate or in the wells of the coated plate, add the standards or samples, followed by the addition of the primary monoclonal antibody at its optimized dilution. Incubate for 1-2 hours at room temperature to allow for competition.
-
Incubation: If the competitive reaction was performed in a separate plate, transfer the mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add the HRP-conjugated goat anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add TMB substrate. Incubate in the dark until sufficient color develops (5-20 minutes).
-
Read: Stop the reaction with a stop solution and read the absorbance at 450 nm.
Data Presentation and Analysis
Assay Optimization
The optimal concentrations of the coating antigen and primary antibody should be determined using a checkerboard titration.[1][14][15][16]
Table 1: Example of Checkerboard Titration Results (Absorbance at 450 nm)
| Coating Antigen (µg/mL) | 1:1,000 | 1:2,000 | 1:4,000 | 1:8,000 | 1:16,000 |
| 5.0 | >3.0 | 2.85 | 2.50 | 1.80 | 1.10 |
| 2.5 | 2.90 | 2.60 | 2.20 | 1.50 | 0.85 |
| 1.25 | 2.50 | 2.10 | 1.85 | 1.20 | 0.60 |
| 0.625 | 1.80 | 1.40 | 1.00 | 0.65 | 0.35 |
| 0.313 | 1.10 | 0.80 | 0.55 | 0.30 | 0.15 |
Optimal conditions are chosen to give a high signal with the potential for a wide dynamic range (e.g., 1.25 µg/mL coating antigen and 1:4,000 antibody dilution).
Standard Curve and Assay Performance
A standard curve is generated by plotting the absorbance against the concentration of 8(S)-hydroxy-9(R)-HHC standards. The concentration of the analyte in unknown samples is determined by interpolating their absorbance values from this curve.
Table 2: Example of Competitive ELISA Standard Curve Data
| Standard Concentration (ng/mL) | Absorbance (450 nm) | % Inhibition |
| 0 (B₀) | 1.850 | 0% |
| 0.1 | 1.628 | 12% |
| 0.5 | 1.203 | 35% |
| 1.0 | 0.925 | 50% (IC₅₀) |
| 5.0 | 0.370 | 80% |
| 10.0 | 0.185 | 90% |
| 50.0 | 0.093 | 95% |
-
IC₅₀: The concentration of analyte that causes 50% inhibition of the maximal signal. This is a measure of the assay's sensitivity.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the zero standard.
Cross-Reactivity
The specificity of the antibody is determined by testing its reactivity with structurally related compounds.[17][18][19][20]
Table 3: Example of Cross-Reactivity Data
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| 8(S)-hydroxy-9(R)-HHC | 1.0 | 100% |
| 9(R)-HHC | >1000 | <0.1% |
| 9(S)-HHC | >1000 | <0.1% |
| 11-hydroxy-9(R)-HHC | 50 | 2% |
| 11-nor-9-carboxy-9(R)-HHC | 250 | 0.4% |
| Δ⁹-THC | >1000 | <0.1% |
Cross-Reactivity (%) = (IC₅₀ of 8(S)-hydroxy-9(R)-HHC / IC₅₀ of competing compound) x 100
These tables and protocols provide a framework for the successful development and validation of a specific and sensitive immunoassay for the detection of 8(S)-hydroxy-9(R)-HHC.
References
- 1. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
- 2. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Human metabolism of the semi-synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. protocolsandsolutions.com [protocolsandsolutions.com]
- 11. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 12. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bosterbio.com [bosterbio.com]
- 15. ELISA Set-up with Checker-Board Optimization [diagnopal.ca]
- 16. Tips for ELISA | Rockland [rockland.com]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cannabinol (CBN) Cross-Reacts with Two Urine Immunoassays Designed to Detect Tetrahydrocannabinol (THC) Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for 8(S)-hydroxy-9(R)-HHC Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the mass spectrometry analysis of 8(S)-hydroxy-9(R)-HHC, a metabolite of hexahydrocannabinol (B1216694) (HHC).[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can arise during the LC-MS/MS analysis of 8(S)-hydroxy-9(R)-HHC and other HHC metabolites.
FAQ 1: What are the optimal instrument settings for analyzing 8(S)-hydroxy-9(R)-HHC?
While specific parameters for the 8(S)-hydroxy-9(R)-HHC epimer are not extensively published, excellent starting points can be derived from methods developed for similar hydroxylated HHC metabolites. Electrospray ionization (ESI) in positive mode is commonly used for cannabinoid analysis.
Troubleshooting Steps:
-
Initial Parameter Estimation: Begin with parameters optimized for R/S-HHC-OH, as the fragmentation patterns will be very similar.[2] A cone voltage of around 2V and collision energies between 24 and 40 eV are good starting points for the primary transitions.[2]
-
Analyte-Specific Tuning: Infuse a solution of 8(S)-hydroxy-9(R)-HHC standard directly into the mass spectrometer to determine the optimal precursor ion and to identify the most abundant and stable product ions. Vary the cone voltage and collision energy to maximize the signal for the desired precursor and product ions.
-
Precursor and Product Ions: The protonated molecule [M+H]⁺ of 8(S)-hydroxy-9(R)-HHC has a theoretical m/z of 333.2. Common fragment ions for hydroxylated HHC compounds include m/z 193 and 123.[2] The fragment at m/z 193.1223 is particularly useful as it is characteristic of the cannabinoid core structure.
FAQ 2: I am observing high background noise in my chromatogram. What are the likely sources and how can I mitigate them?
High background noise can obscure the analyte signal, leading to poor sensitivity and inaccurate quantification. The sources can be numerous, ranging from contaminated solvents to the mass spectrometer itself.
Troubleshooting Steps:
-
Isolate the Source: To determine if the contamination originates from the liquid chromatography (LC) or mass spectrometry (MS) system, divert the LC flow away from the MS and directly infuse a clean solvent. If the background noise decreases significantly, the contamination is likely in the LC system. If the noise persists, the issue is likely within the MS.
-
LC System Contamination:
-
Solvents and Additives: Always use high-purity, LC-MS grade solvents and additives.
-
Mobile Phase Preparation: Prepare mobile phases fresh daily and filter them.
-
System Cleaning: If contamination is suspected, flush the entire LC system with a strong solvent wash sequence (e.g., isopropanol, methanol (B129727), acetonitrile (B52724), and water).
-
-
MS System Contamination:
-
Source Cleaning: The ion source is prone to contamination from non-volatile components of the sample matrix. Follow the manufacturer's instructions for cleaning the ion source components.
-
Ion Optics: Contamination can also build up on the ion optics. This may require cleaning by a qualified service engineer.
-
FAQ 3: My signal intensity for 8(S)-hydroxy-9(R)-HHC is low. How can I improve it?
Low signal intensity can be due to a variety of factors, including poor ionization efficiency, matrix effects, or analyte degradation.
Troubleshooting Steps:
-
Optimize Ionization Source Parameters: Adjust the electrospray voltage, nebulizer gas pressure, and drying gas flow and temperature to maximize the signal for your analyte.
-
Mobile Phase Modifiers: The addition of a small amount of a mobile phase modifier, such as formic acid (0.1%) or ammonium (B1175870) formate, can improve the ionization efficiency of cannabinoids.
-
Sample Preparation: Ensure your sample preparation method is efficient at extracting the analyte from the matrix and removing interfering substances. Solid-phase extraction (SPE) is often used for the cleanup of biological samples containing cannabinoids.
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement. To assess matrix effects, compare the signal of the analyte in a post-extraction spiked blank matrix sample to the signal in a neat solution. If significant matrix effects are observed, consider improving the sample cleanup, using a different ionization technique (e.g., atmospheric pressure chemical ionization - APCI), or employing a matrix-matched calibration curve. For some HHC metabolites, matrix effects have been observed to exceed 25%.[3][4]
-
Nonspecific Binding: Cannabinoids are prone to nonspecific binding to plastic surfaces. Use glass vials and inserts for sample collection and analysis to minimize analyte loss.[5]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of hydroxylated HHC metabolites using LC-MS/MS. These values can be used as a benchmark for method development and validation for 8(S)-hydroxy-9(R)-HHC.
Table 1: Typical LC-MS/MS Parameters for Hydroxylated HHC Metabolites
| Parameter | Value | Reference |
| LC Column | C18 or PFP (Perfluorophenyl) | [6] |
| Mobile Phase A | Water with 0.1% Formic Acid | [2] |
| Mobile Phase B | Acetonitrile or Methanol | [2] |
| Flow Rate | 0.3 - 0.6 mL/min | [2] |
| Ionization Mode | ESI Positive | [7] |
| Precursor Ion [M+H]⁺ | m/z 333.2 | [2] |
| Product Ions | m/z 193.1, 123.1 | [2] |
| Cone Voltage | ~2 V | [2] |
| Collision Energy | 24 - 40 eV | [2] |
Table 2: Performance Characteristics for the Quantification of Hydroxylated HHC Metabolites in Biological Matrices
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 - 2.0 ng/mL | [3][4] |
| Upper Limit of Quantification (ULOQ) | 20 - 200 ng/mL | [3][4] |
| Linearity (r²) | >0.99 | [3] |
| Precision (%RSD) | <15% | [3][4] |
| Accuracy/Bias | Within ±15% | [3][4] |
| Matrix Effects | Can exceed 25% | [3][4] |
Experimental Protocols
Below are detailed methodologies for sample preparation and LC-MS/MS analysis of hydroxylated HHC metabolites.
Protocol 1: Solid-Phase Extraction (SPE) of 8(S)-hydroxy-9(R)-HHC from Urine
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard solution (e.g., 8(S)-hydroxy-9(R)-HHC-d3).
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution and incubate at 37°C for 2 hours to cleave any glucuronide conjugates.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 2 mL of a 90:10 mixture of acetonitrile and methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Employ a reversed-phase column such as a C18 or PFP column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution: Start with a low percentage of mobile phase B (e.g., 40%) and increase to a high percentage (e.g., 95%) over several minutes to elute the analyte.
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primary: 333.2 -> 193.1
-
Confirmatory: 333.2 -> 123.1
-
-
Optimization: Optimize cone voltage and collision energy for each transition using a standard solution of 8(S)-hydroxy-9(R)-HHC.
-
Visualizations
The following diagrams illustrate key workflows for troubleshooting and experimental procedures.
Caption: A logical workflow for diagnosing high background noise or poor signal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Quantification of 8(S)-hydroxy-9(R)-HHC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 8(S)-hydroxy-9(R)-HHC.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of 8(S)-hydroxy-9(R)-HHC, with a focus on mitigating matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix components interfering with chromatography. | - Optimize the chromatographic gradient to better separate the analyte from interfering compounds. - Consider using a different analytical column with alternative chemistry (e.g., biphenyl (B1667301) phase for cannabinoid analysis). - Enhance sample cleanup to remove interfering substances. |
| Inconsistent Results (Poor Precision & Accuracy) | Variable matrix effects between samples. | - Implement a robust sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner extracts. - Utilize a stable isotope-labeled internal standard (SIL-IS) for 8(S)-hydroxy-9(R)-HHC to compensate for variability in matrix effects and recovery. - Prepare matrix-matched calibration curves to mimic the sample matrix as closely as possible. |
| Low Analyte Response (Ion Suppression) | Co-eluting matrix components, such as phospholipids (B1166683), are suppressing the ionization of 8(S)-hydroxy-9(R)-HHC. | - Improve sample preparation to remove phospholipids. Techniques like protein precipitation followed by SPE or LLE are effective. - Adjust chromatographic conditions to separate the analyte from the region where phospholipids typically elute. - Dilute the sample extract to reduce the concentration of interfering matrix components, if sensitivity allows. |
| High Analyte Response (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of 8(S)-hydroxy-9(R)-HHC. | - Similar to ion suppression, improve chromatographic separation and sample cleanup to remove the source of enhancement. - The use of a SIL-IS is crucial to correct for ion enhancement. |
| High Background or Interferences | Inadequate sample cleanup or carryover from previous injections. | - Incorporate additional washing steps in the SPE protocol. - Optimize the LC method with a sufficient wash step after the elution of the analyte. - Check for and address any sources of system contamination. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect the quantification of 8(S)-hydroxy-9(R)-HHC?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility.[1] In the analysis of cannabinoids like 8(S)-hydroxy-9(R)-HHC from biological matrices such as blood or plasma, common sources of matrix effects include proteins, phospholipids, salts, and endogenous metabolites.[1] One study noted that for 8-OH-9R-HHC, matrix effects could exceed 25%.[2]
2. What are the most effective sample preparation techniques to minimize matrix effects for 8(S)-hydroxy-9(R)-HHC?
Effective sample preparation is critical for removing interfering matrix components.[3] The most common and effective techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples and removing phospholipids, a major source of matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts and is a good alternative to SPE.[3]
-
Protein Precipitation (PPT): While a simpler technique, PPT alone may not be sufficient to remove all interfering components and is often followed by SPE or LLE for cleaner samples.[4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has also been successfully applied for the extraction of HHC and its metabolites from biological matrices.
3. How do I choose an appropriate internal standard for 8(S)-hydroxy-9(R)-HHC quantification?
The ideal internal standard (IS) is a stable isotope-labeled (e.g., deuterium (B1214612) or carbon-13) version of 8(S)-hydroxy-9(R)-HHC. A SIL-IS will co-elute with the analyte and experience similar matrix effects, providing the most accurate correction for signal suppression or enhancement and any variations in sample recovery. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior may be used, but this approach is generally less effective at compensating for matrix effects.
4. Can chromatographic conditions be optimized to reduce matrix effects?
Yes, optimizing the liquid chromatography (LC) method is a key strategy. The goal is to chromatographically separate 8(S)-hydroxy-9(R)-HHC from co-eluting matrix components. This can be achieved by:
-
Modifying the mobile phase gradient: A shallower gradient can improve the resolution between the analyte and interferences.
-
Using a different stationary phase: Columns with different selectivities (e.g., biphenyl or pentafluorophenyl phases) can alter the elution profile of both the analyte and matrix components, leading to better separation.
-
Adjusting the flow rate and temperature: These parameters can also influence chromatographic selectivity.
5. How can I quantitatively assess matrix effects in my assay for 8(S)-hydroxy-9(R)-HHC?
The most common method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
It is recommended to assess the matrix effect using at least six different lots of the biological matrix.
Quantitative Data Summary
The following table summarizes validation data for the quantification of HHC and its metabolites, including hydroxylated forms similar to 8(S)-hydroxy-9(R)-HHC, from various studies. Note that direct comparative data for different methods on 8(S)-hydroxy-9(R)-HHC is limited.
| Analyte(s) | Matrix | Sample Preparation | LC-MS/MS Method | LLOQ | Matrix Effect | Precision (%RSD) | Accuracy (%Bias) | Reference |
| 9R-HHC, 9S-HHC, 11-OH-9R-HHC, 9R-HHC-COOH, 9S-HHC-COOH, 8-OH-9R-HHC | Blood | Not specified | Validated LC-MS/MS | 0.2 ng/mL (except carboxylated metabolites at 2.0 ng/mL) | <25% for 9R-HHC-COOH, 9S-HHC-COOH, and 11-OH-9R-HHC; >25% for 8-OH-9R-HHC, 9R-HHC, and 9S-HHC | <10% (intra- and inter-day) | <6% | [2] |
| 9R-HHC and 9S-HHC | Serum/Plasma | Not specified | GC-MS | 0.25 ng/mL | Not reported | <6.5% (within-run), <10.0% (between-run) | Not reported | [5] |
| HHC and metabolites | Whole Blood, Urine, Oral Fluid | QuEChERS | GC-MS/MS | Not specified | Not reported | Not specified | Not specified | [6] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of HHC Metabolites in Blood (Adapted from relevant studies)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
1. Sample Pre-treatment:
-
To 100 µL of whole blood, add the internal standard solution.
-
Vortex for 10 seconds.
2. Sample Extraction (LLE followed by SPE):
-
Add 1 mL of hexane:ethyl acetate (B1210297) (9:1, v/v) and vortex thoroughly.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume of a suitable solvent for SPE loading.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) with methanol (B129727) followed by water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
3. Final Sample Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 or biphenyl column suitable for cannabinoid analysis.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties. For hydroxylated metabolites, positive mode is common.
Visualizations
Caption: Experimental workflow for the quantification of 8(S)-hydroxy-9(R)-HHC.
Caption: Decision tree for troubleshooting matrix effects.
Caption: Simplified mechanism of ion suppression in ESI-MS.
References
- 1. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Improving the stability of 8(S)-hydroxy-9(R)-HHC analytical standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 8(S)-hydroxy-9(R)-HHC analytical standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 8(S)-hydroxy-9(R)-HHC standard is showing a lower than expected concentration upon analysis. What are the possible causes?
A1: A lower than expected concentration can be due to several factors:
-
Degradation: The standard may have degraded due to improper storage or handling. Cannabinoids are susceptible to degradation from exposure to heat, light, and oxygen.[1] Ensure the standard is stored at the recommended -20°C in a dark, airtight container.[2]
-
Adsorption: Cannabinoids can adsorb to plastic surfaces. It is recommended to use glass or silanized glass vials for storage and sample preparation.
-
Solvent Evaporation: If the standard is in solution, the solvent may have evaporated over time, leading to an inaccurate concentration. Ensure the container is properly sealed.
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and that you are using proper pipetting technique to avoid introducing errors during dilution.
-
Instrumental Issues: The analytical instrument (e.g., LC-MS) may not be performing optimally. Refer to the troubleshooting guide for your specific instrument.
Q2: I am observing extraneous peaks in my chromatogram when analyzing the 8(S)-hydroxy-9(R)-HHC standard. What could be the source of these peaks?
A2: Extraneous peaks can originate from several sources:
-
Degradation Products: The additional peaks may be degradation products of 8(S)-hydroxy-9(R)-HHC. Common degradation pathways for cannabinoids include oxidation and isomerization.
-
Contamination: The sample may be contaminated. Potential sources of contamination include the solvent, glassware, or the analytical instrument itself.
-
Matrix Effects: If you are analyzing the standard in a complex matrix (e.g., plasma, urine), other components of the matrix may be co-eluting with your analyte.
-
Carryover: Residual analyte from a previous injection may be present in the analytical system. A thorough washing procedure between injections is crucial.
Q3: What are the optimal storage conditions for 8(S)-hydroxy-9(R)-HHC analytical standards?
A3: The recommended storage condition for 8(S)-hydroxy-9(R)-HHC analytical standards is at -20°C in an airtight, light-protecting container.[2][3] For standards in solution, such as acetonitrile (B52724), this storage condition helps to minimize degradation and solvent evaporation, ensuring a shelf life of at least one year.[2]
Q4: Can I store the 8(S)-hydroxy-9(R)-HHC standard at 4°C for short-term use?
A4: While -20°C is the recommended long-term storage temperature, short-term storage at 4°C (refrigeration) for a few days is generally acceptable, provided the standard is protected from light and in a tightly sealed container to prevent solvent evaporation. However, for periods longer than a few days, it is best to return the standard to -20°C to ensure its stability.
Q5: How does pH affect the stability of 8(S)-hydroxy-9(R)-HHC in solution?
A5: While specific data for 8(S)-hydroxy-9(R)-HHC is limited, cannabinoids, in general, are known to be sensitive to pH. Acidic or basic conditions can catalyze degradation reactions such as hydrolysis and isomerization.[4] It is advisable to maintain the pH of solutions containing the standard within a neutral range (around pH 7) unless the experimental protocol requires otherwise.
Quantitative Data Summary
The following tables summarize the general stability of cannabinoids under various conditions. This data is extrapolated from studies on related cannabinoids and should be used as a guideline for handling 8(S)-hydroxy-9(R)-HHC standards.
Table 1: Influence of Temperature on Cannabinoid Stability (General)
| Temperature | Condition | Expected Stability | Recommendations |
| Room Temperature (~25°C) | Exposed to light and air | Low (days to weeks) | Avoid for storage. |
| 4°C (Refrigerated) | In the dark, sealed | Moderate (weeks to months) | Suitable for short-term storage. |
| -20°C (Frozen) | In the dark, sealed | High (≥ 1 year)[2] | Recommended for long-term storage. |
| -80°C (Ultra-low) | In the dark, sealed | Very High | Ideal for archival purposes. |
Table 2: Influence of Environmental Factors on Cannabinoid Stability (General)
| Factor | Condition | Impact on Stability | Mitigation Strategy |
| Light | Exposure to UV or ambient light | High degradation | Store in amber or opaque containers.[1] |
| Oxygen | Exposure to air | Oxidation | Purge containers with an inert gas (e.g., argon, nitrogen) before sealing. |
| pH | Acidic or alkaline conditions | Increased degradation | Maintain neutral pH unless otherwise required. Use buffered solutions where appropriate.[4] |
| Humidity | High humidity | Potential for hydrolysis | Store in a dry environment. Use desiccants if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 8(S)-hydroxy-9(R)-HHC
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
-
8(S)-hydroxy-9(R)-HHC analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Amber glass vials with PTFE-lined caps
-
Calibrated pipettes and tips
-
HPLC-UV or LC-MS/MS system
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 8(S)-hydroxy-9(R)-HHC in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
After the specified time, dilute the stressed samples and a non-stressed control sample to a suitable concentration for analysis.
-
Analyze the samples using a validated HPLC-UV or LC-MS/MS method.
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
-
Visualizations
Caption: Workflow for a forced degradation study of 8(S)-hydroxy-9(R)-HHC.
Caption: Troubleshooting workflow for inaccurate analytical results.
References
Troubleshooting poor chromatographic resolution of HHC metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic resolution of hexahydrocannabinol (B1216694) (HHC) metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the chromatographic analysis of HHC metabolites.
Q1: What are the most common reasons for poor chromatographic resolution of HHC metabolites?
Poor resolution in the analysis of HHC metabolites often stems from their structural similarities to each other and to other cannabinoids, such as THC and its metabolites.[1][2] Key factors include:
-
Co-elution of Stereoisomers: HHC is typically a mixture of two diastereomers, (9R)-HHC and (9S)-HHC. These, along with their respective metabolites, can be difficult to separate.[3][4]
-
Structural Similarity of Metabolites: Hydroxylated (OH-HHC) and carboxylated (HHC-COOH) metabolites, as well as their glucuronidated forms, possess very similar chemical structures, leading to overlapping chromatographic peaks.[5][6]
-
Matrix Effects: Biological matrices like urine and plasma contain endogenous compounds that can interfere with the separation and detection of HHC metabolites.[3][7]
-
Inappropriate Column Chemistry: The choice of stationary phase is critical. A standard C18 column may not always provide sufficient selectivity for the separation of closely related HHC metabolites.[8]
-
Suboptimal Mobile Phase Conditions: The pH, organic solvent composition, and additives in the mobile phase can significantly impact peak shape and resolution.
Q2: I'm observing significant peak tailing for my HHC-COOH metabolite. What could be the cause and how can I fix it?
Peak tailing for acidic analytes like HHC-COOH is a common issue. The primary causes and solutions are outlined below:
-
Cause 1: Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the surface of silica-based columns can interact with the carboxylic acid moiety of HHC-COOH, causing peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Acidifying the mobile phase with additives like formic acid or acetic acid (typically 0.1%) can suppress the ionization of the carboxylic acid group, reducing its interaction with silanols.[9]
-
Use an End-Capped Column: Employ a modern, end-capped C18 column or a column with a different chemistry (e.g., biphenyl (B1667301) or fluoro-phenyl) that has fewer accessible silanol groups.
-
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause 3: Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.
-
Solution: Minimize tubing length and internal diameter. Ensure all fittings are properly connected to avoid dead space.
-
Q3: My hydroxylated HHC (OH-HHC) metabolites are co-eluting. How can I improve their separation?
The co-elution of OH-HHC isomers is a frequent challenge due to their similar polarity and structure.[6]
-
Solution 1: Optimize the Stationary Phase:
-
Biphenyl or Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 phases through π-π interactions, which can be beneficial for separating aromatic compounds like cannabinoids.
-
FluoroPhenyl Columns: These phases can provide unique selectivity for isomers and are a good alternative if C18 and biphenyl columns fail to provide adequate resolution.[8]
-
-
Solution 2: Adjust the Mobile Phase Gradient:
-
Shallow Gradient: Employ a slower, more shallow gradient elution. This increases the residence time of the analytes on the column, allowing for better separation of closely eluting compounds.[9]
-
-
Solution 3: Modify Mobile Phase Composition:
-
Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) or additives. Sometimes a combination of organic solvents can improve selectivity.
-
Q4: I am seeing extraneous peaks in my chromatogram. What is their likely source?
Extraneous or "ghost" peaks can arise from several sources:
-
Cause 1: Sample Contamination: The sample itself may contain impurities.
-
Solution: Ensure proper sample preparation and cleanup to remove interfering substances.[10]
-
-
Cause 2: Carryover: Residual analytes from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol in your autosampler and inject a blank solvent after high-concentration samples to check for carryover.
-
-
Cause 3: In-source Fragmentation/Deconjugation: Glucuronide metabolites can sometimes fragment back to their parent forms in the mass spectrometer's ion source.[9]
-
Solution: Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of HHC metabolites. Note that these values can vary depending on the specific instrumentation and analytical method used.
Table 1: Limits of Quantification (LLOQ) for HHC Metabolites in Biological Matrices
| Analyte | Matrix | LLOQ (ng/mL) | Citation |
| (9R)-HHC | Blood/Urine/Oral Fluid | 0.2 | [3][4] |
| (9S)-HHC | Blood/Urine/Oral Fluid | 0.2 | [3][4] |
| 11-OH-(9R)-HHC | Blood/Urine/Oral Fluid | 0.2 | [3][4] |
| 8-OH-(9R)-HHC | Blood/Urine/Oral Fluid | 0.2 | [3][4] |
| (9R)-HHC-COOH | Blood/Urine/Oral Fluid | 2.0 | [3][4] |
| (9S)-HHC-COOH | Blood/Urine/Oral Fluid | 2.0 | [3][4] |
| HHC | Plasma | 1.0 (µg/L) | [7] |
| HHC-COOH | Plasma | 4.0 (µg/L) | [7] |
Table 2: Linearity Ranges for HHC Metabolites
| Analyte | Matrix | Linear Range (ng/mL) | Citation |
| HHC Stereoisomers | Blood | 1 - 50 | [1] |
| Hydroxylated HHC Metabolites | Blood | 1 - 50 | [1] |
| Carboxylated HHC Metabolites | Blood | 5 - 250 | [1] |
| HHC | Plasma | 0.5 - 25 (µg/L) | [7] |
| HHC-COOH | Plasma | 2.0 - 100 (µg/L) | [7] |
Experimental Protocols
This section provides a detailed methodology for the analysis of HHC metabolites in human urine and plasma by LC-MS/MS.
Protocol 1: Analysis of HHC Metabolites in Human Urine
This protocol is a synthesized example based on common practices.[9][11]
1. Sample Preparation (Hydrolysis and Extraction)
-
To 200 µL of urine, add 20 µL of an internal standard solution.
-
Add 100 µL of β-glucuronidase solution.
-
Incubate the mixture at 37°C for 60 minutes to hydrolyze the glucuronide conjugates.[9]
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex and centrifuge the sample.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
2. LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity II or equivalent
-
Column: Kinetex C18 (e.g., 100 x 2.1 mm, 2.6 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B (linear gradient)
-
8-10 min: 95% B (hold)
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each HHC metabolite.
Protocol 2: Analysis of HHC Metabolites in Human Plasma
This protocol is a synthesized example based on common practices.[7][12]
1. Sample Preparation (Protein Precipitation and SPE)
-
To 250 µL of plasma, add 25 µL of internal standard solution.
-
Add 750 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
For further cleanup, the supernatant can be passed through a solid-phase extraction (SPE) cartridge.
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile with 15% Methanol
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-9 min: 30-98% B (linear gradient)
-
9-12 min: 98% B (hold)
-
12.1-14 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: High-resolution mass spectrometer or triple quadrupole
-
Ionization Mode: ESI, positive and negative switching
-
Detection: MRM or high-resolution mass analysis
Visualizations
Experimental Workflow for HHC Metabolite Analysis
Caption: Experimental workflow for HHC metabolite analysis.
Troubleshooting Logic for Poor Chromatographic Resolution
Caption: Troubleshooting flowchart for poor chromatographic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS Analysis of THC Isomers & Metabolites in Whole Blood and Urine [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. lcms.cz [lcms.cz]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantification of eleven cannabinoids and metabolites in human urine by liquid chromatography tandem mass spectrometry using WAX-S tips - PMC [pmc.ncbi.nlm.nih.gov]
- 12. future4200.com [future4200.com]
Minimizing interference from other cannabinoids in 8(S)-hydroxy-9(R)-HHC analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing interference during the analysis of 8(S)-hydroxy-9(R)-Hexahydrocannabinol (HHC), a key metabolite of HHC.
Frequently Asked Questions (FAQs)
Q1: What is 8(S)-hydroxy-9(R)-HHC and why is its analysis important?
A1: 8(S)-hydroxy-9(R)-HHC is a Phase I metabolite of Hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid.[1] HHC itself is typically a mixture of two diastereomers, (9R)-HHC and (9S)-HHC.[2] The analysis of its metabolites, like 8(S)-hydroxy-9(R)-HHC, is crucial for human metabolism studies, pharmacokinetic research, and for developing reliable methods to detect HHC consumption in forensic and clinical toxicology.[3][4]
Q2: What are the primary sources of interference in 8(S)-hydroxy-9(R)-HHC analysis?
A2: Interference in the analysis of 8(S)-hydroxy-9(R)-HHC can arise from three main sources:
-
Isomeric Cannabinoids: The most significant challenge comes from other HHC metabolites, particularly stereoisomers, which have the same molecular mass and can produce similar fragments in a mass spectrometer.[5][6][7] This includes other 8-hydroxy-HHC isomers like 8(R)-hydroxy-9(R)-HHC, 8(S)-hydroxy-9(S)-HHC, and 8(R)-hydroxy-9(S)-HHC.[7]
-
Matrix Effects: The sample's matrix (the components other than the analyte) can significantly interfere with analysis, especially in complex biological samples (blood, urine) or consumer products (edibles).[8][9] These effects, such as ion suppression or enhancement in LC-MS/MS, can lead to inaccurate quantification.[10] For instance, chocolate is a well-documented source of matrix interference in cannabinoid analysis.[11][12][13][14]
-
Other Cannabinoids: Naturally occurring and synthetic cannabinoids present in the sample can co-elute or have similar mass fragments, causing interference.
Q3: Which analytical techniques are recommended for analyzing 8(S)-hydroxy-9(R)-HHC?
A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the preferred technique.[15][16] This method offers the high sensitivity and selectivity required to detect and quantify low concentrations of the metabolite in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the analytes.[17]
Q4: Why is chiral chromatography essential for this analysis?
A4: HHC and its metabolites have multiple chiral centers, resulting in several stereoisomers.[18] These isomers can have different biological activities and metabolic fates. Standard (achiral) chromatography columns often fail to separate these isomers, leading to co-elution and inaccurate quantification. Chiral stationary phases (CSPs), particularly polysaccharide-based ones, are effective at resolving cannabinoid enantiomers and diastereomers, which is critical for isolating 8(S)-hydroxy-9(R)-HHC from its other isomeric forms.[19][20][21]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution or Co-elution of Peaks
Q: My 8(S)-hydroxy-9(R)-HHC peak is not fully resolved from a nearby peak. How can I improve the separation?
A: This is a common issue, often caused by isomeric interference. Follow these steps to troubleshoot:
-
Confirm the Interference: The interfering compound may be another HHC metabolite with the same mass-to-charge ratio (m/z).[5][6]
-
Optimize Chromatography:
-
Switch to a Chiral Column: If you are not already using one, a chiral column is highly recommended. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose-based) have shown excellent performance in separating cannabinoid isomers.[19][21]
-
Adjust Mobile Phase: Modify the gradient elution program. Extending the gradient or incorporating an isocratic hold can improve the separation of closely eluting compounds.[5][6]
-
Lower Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will increase the run time.
-
Change Column Chemistry: If a chiral column is already in use, trying a different type of chiral stationary phase or a column with a different chemistry (e.g., PFP - Pentafluorophenyl) might provide the necessary selectivity.[2]
-
Issue 2: Inconsistent Results and Poor Reproducibility (Matrix Effects)
Q: I am observing significant signal suppression/enhancement for my analyte. How can I mitigate matrix effects?
A: Matrix effects are a primary cause of poor accuracy and reproducibility.
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like plasma and urine.
-
Liquid-Liquid Extraction (LLE): A classic method that can also effectively reduce matrix components.
-
Solvent Choice: For matrices containing glycerin, sugar, or lactose, using an acetonitrile-based extraction solvent can be more effective than ethanol-based solvents, as interfering chemicals are less soluble in acetonitrile.[8]
-
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of 8(S)-hydroxy-9(R)-HHC is the ideal choice. A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing. If a SIL-IS is unavailable, a structural analog that behaves similarly can be used.
-
Dilute the Sample: A simple and effective way to reduce the concentration of matrix components. However, ensure the final analyte concentration remains above the lower limit of quantification (LLOQ).
-
Optimize MS Source Parameters: Adjusting settings like spray voltage, gas flows, and source temperature can sometimes help minimize the impact of matrix effects.
Experimental Protocols
Representative LC-MS/MS Method for HHC Metabolite Analysis
This protocol is a representative example based on methodologies described in the literature.[2][15] Researchers must validate the method for their specific application and instrumentation.
-
Sample Preparation (Human Plasma/Blood):
-
To 1 mL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding 2 mL of cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
LC System: UHPLC/HPLC system.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based) or a high-resolution C18/PFP column (e.g., Agilent InfinityLab Poroshell 120 PFP, 100 x 4.6 mm, 2.7 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[2]
-
Flow Rate: 0.5 - 0.8 mL/min.[2]
-
Column Temperature: 35 - 45°C.[22]
-
Gradient: A representative gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the cannabinoids, followed by a wash and re-equilibration step.
-
-
Mass Spectrometry Conditions:
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 8(S)-hydroxy-9(R)-HHC and its internal standard must be determined by infusing pure standards. The molecular formula for 8(S)-hydroxy-9(R)-HHC is C₂₁H₃₂O₃ with a formula weight of 332.5.[1]
-
Data Presentation
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Setting | Reference |
| Column | Agilent Poroshell 120 PFP (100 x 4.6 mm, 2.7 µm) | [2] |
| Mobile Phase A | 0.1% Formic Acid in Water | [2] |
| Mobile Phase B | 0.05% Formic Acid in Methanol | [2] |
| Flow Rate | 0.8 mL/min | [2] |
| Column Temp. | 35°C | [2] |
| Injection Vol. | 10 µL | [2] |
| Ionization Mode | ESI Positive | [23] |
Table 2: Example Method Validation Data for HHC Metabolites
This table summarizes validation data from a published LC-MS/MS method for HHC and its metabolites in blood.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Matrix Effects | Reference |
| 9R-HHC | 0.2 | 20 | >25% | [15][24] |
| 9S-HHC | 0.2 | 20 | >25% | [15][24] |
| 8-OH-9R-HHC * | 0.2 | 20 | >25% | [15][24] |
| 11-OH-9R-HHC | 0.2 | 20 | <25% | [15][24] |
| 9R-HHC-COOH | 2.0 | 200 | <25% | [15][24] |
| 9S-HHC-COOH | 2.0 | 200 | <25% | [15][24] |
*Note: This data is for 8-OH-9R-HHC. Specific validation data for the 8(S), 9(R) isomer should be established during in-house method validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medicalresearchjournal.org [medicalresearchjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. 3402974.fs1.hubspotusercontent-na1.net [3402974.fs1.hubspotusercontent-na1.net]
- 6. Pitfall in cannabinoid analysis--detection of a previously unrecognized interfering compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. GC-MS Method Overcomes Matrix Interference Challenges in Cannabis Analysis | Technology Networks [technologynetworks.com]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Investigation of Chocolate Matrix Interference on Cannabinoid Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of chocolate matrix interference on cannabinoid analytes [morressier.com]
- 14. research2reality.com [research2reality.com]
- 15. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. cannabissciencetech.com [cannabissciencetech.com]
- 21. waters.com [waters.com]
- 22. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
- 24. researchgate.net [researchgate.net]
Enhancing the extraction efficiency of 8(S)-hydroxy-9(R)-HHC from biological samples
Welcome to the technical support center for the extraction and analysis of 8(S)-hydroxy-9(R)-hexahydrocannabinol (HHC) and related metabolites from biological samples. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and enhance extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is 8(S)-hydroxy-9(R)-HHC and why is it important to measure? A1: 8(S)-hydroxy-9(R)-HHC is a hydroxylated metabolite of hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid.[1] Monitoring HHC and its metabolites is crucial for pharmacokinetic studies, understanding its effects, and for forensic toxicology to determine consumption.[2][3] Like other cannabinoids, HHC undergoes metabolic transformations in the body, including oxidation and glucuronidation, before being excreted.[4]
Q2: My immunoassay for THC is positive, but GC/LC-MS analysis is negative for THC-COOH. Could HHC be the cause? A2: Yes, this is possible. HHC metabolites, particularly carboxylated forms like 9R-HHC-COOH, have shown significant cross-reactivity with THC immunoassays.[4][5] This can lead to a presumptive positive result for cannabis. A specific and validated chromatographic method is necessary to confirm the presence of HHC metabolites and distinguish them from THC metabolites.
Q3: Why is enzymatic hydrolysis necessary for analyzing urine samples? A3: In the body, HHC metabolites are often conjugated with glucuronic acid to form more water-soluble compounds for excretion.[4][6] This process is known as glucuronidation. The resulting glucuronide conjugates are often not directly detectable or may exhibit poor chromatographic performance. Enzymatic hydrolysis using β-glucuronidase cleaves the glucuronic acid moiety, releasing the free form of the metabolite (e.g., 8(S)-hydroxy-9(R)-HHC), which significantly increases its detectable concentration.[7][8]
Q4: What are the best storage conditions for biological samples to ensure the stability of HHC metabolites? A4: To ensure the stability of cannabinoid metabolites, biological samples should be stored frozen, ideally at -20°C or below, especially for long-term storage.[9][10] Some studies have shown that many cannabinoid metabolites are generally stable in a freezer or refrigerator, but degradation can occur at room temperature.[9] For plasma, storage at -80°C is recommended to preserve glucuronide metabolites, which can be less stable.[10][11]
Q5: Do I need to derivatize HHC metabolites before analysis? A5: Derivatization is typically required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[12] Cannabinoids contain polar hydroxyl and carboxyl groups that make them non-volatile. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens on these groups with a trimethylsilyl (B98337) (TMS) group.[13][14] This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[14] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is generally not necessary.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and quantification of 8(S)-hydroxy-9(R)-HHC.
Issue 1: Low or No Analyte Recovery
| Possible Cause | Recommended Solution |
| Incomplete Enzymatic Hydrolysis | The glucuronide conjugate was not fully cleaved. Verify the activity of your β-glucuronidase enzyme. Optimize hydrolysis conditions such as pH, temperature, and incubation time. Tandem hydrolysis (enzymatic followed by alkaline) can maximize efficiency for different conjugates.[6] |
| Inefficient Extraction | The chosen solvent or extraction technique (LLE, SPE) is not optimal. For Liquid-Liquid Extraction (LLE), test different organic solvents. For Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate and optimize the wash and elution steps to prevent premature elution or incomplete recovery.[15] |
| Analyte Degradation | The analyte may be unstable under the experimental conditions. Avoid high temperatures and exposure to strong acids or bases if the analyte is sensitive. Ensure proper sample storage at -20°C or below.[9] |
| Matrix Effects in MS Detection | Components in the biological matrix (e.g., salts, lipids) can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[5] Improve sample cleanup using a more rigorous SPE protocol or dilute the final extract. Use a matrix-matched calibrator or an isotopically labeled internal standard to compensate for these effects. |
Issue 2: High Signal Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Manual extraction steps can introduce variability. Ensure precise and consistent pipetting, vortexing, and timing for each sample. Automation of liquid handling or extraction can significantly improve precision.[16] |
| Emulsion Formation (in LLE) | Emulsions between the aqueous sample and organic solvent can trap the analyte and lead to inconsistent phase separation. Centrifuge at a higher speed or for a longer duration. Supported Liquid Extraction (SLE) is an alternative that eliminates emulsion formation.[17] |
| Incomplete Solvent Evaporation/Reconstitution | If a solvent evaporation step is used, ensure the sample is completely dried before reconstitution. Incomplete reconstitution in the final solvent will lead to lower and more variable concentrations. Vortex thoroughly and consider using a different reconstitution solvent. |
Quantitative Data on Extraction Parameters
Table 1: Comparison of β-Glucuronidase Enzymes for Cannabinoid Hydrolysis
| Enzyme Source | Optimal pH | Optimal Temperature | Relative Efficiency | Reference |
| Haliotis rufescens (Red Abalone) | ~5.0 | 60°C | High | [7][8] |
| Escherichia coli (E. coli) | ~6.0-7.0 | 37°C | High | [7][8] |
| Patella vulgata (Limpet) | ~4.5 | 37°C | High | [7] |
| Helix pomatia | ~5.0 | 37°C | Moderate (less efficient for some ether-linked glucuronides) | [6][7] |
| Bovine Liver | ~5.0 | 37°C | Moderate to Low | [7] |
Note: Efficiency can be analyte-dependent. For example, alkaline hydrolysis is more effective for cleaving the ester linkage of THC-COOH-glucuronide, while enzymes are better for the ether linkage of THC-glucuronide.[6][8]
Table 2: Comparison of Common Extraction Techniques for Cannabinoids
| Technique | Principle | Advantages | Disadvantages | Typical Recovery | Reference |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent). | Simple, inexpensive, requires minimal specialized equipment. | Can be labor-intensive, prone to emulsion formation, may have lower selectivity. | 70-95% | [18] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away. Analyte is then eluted with a small volume of solvent. | High selectivity, excellent sample cleanup, high concentration factor, easily automated. | Higher cost per sample, requires method development. | 85-105% | [8] |
| Supported Liquid Extraction (SLE) | Aqueous sample is absorbed onto an inert solid support. A water-immiscible organic solvent is then used to elute the analytes. | Eliminates emulsion formation, simple protocol, high analyte recoveries. | Single-use columns/plates, can be more expensive than LLE. | >80-95% | [17] |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe". Involves a salting-out extraction with acetonitrile (B52724) followed by dispersive SPE for cleanup. | Fast, high throughput, uses small solvent volumes. | Primarily developed for food matrices; requires optimization for biological fluids. | Method dependent | [19] |
Experimental Protocols & Workflows
Diagram: General Analytical Workflow
Caption: General workflow for HHC metabolite analysis.
Protocol 1: Enzymatic Hydrolysis of Glucuronidated HHC Metabolites in Urine
-
Sample Preparation: To 1.0 mL of urine in a glass tube, add an internal standard.
-
pH Adjustment: Add 1.0 mL of a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer for pH 5.0 or 0.1 M phosphate (B84403) buffer for pH 6.8) to adjust the pH according to the enzyme manufacturer's recommendation.
-
Enzyme Addition: Add a sufficient activity of β-glucuronidase (e.g., 2,500 - 5,000 units from Haliotis rufescens).[6][8]
-
Incubation: Gently vortex the mixture and incubate in a water bath. Typical conditions are 37°C for 16 hours (overnight) or 60°C for 2-4 hours.[8][19]
-
Termination: After incubation, cool the sample to room temperature. The sample is now ready for extraction.
Protocol 2: Solid-Phase Extraction (SPE) from Plasma or Hydrolyzed Urine
This is a general protocol using a reverse-phase (e.g., C8 or C18) SPE cartridge.
-
Sample Pre-treatment: Acidify the sample (e.g., 1 mL of plasma or hydrolyzed urine) by adding a small volume of dilute acid like 1% formic acid.[17]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol (B129727) followed by 1-2 mL of deionized water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1-2 mL of a weak organic solvent mixture (e.g., 25:75 methanol:water) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove all residual water.
-
Elution: Elute the analyte with 1-2 mL of a strong organic solvent or mixture, such as acetonitrile, methanol, or ethyl acetate.
-
Post-Elution: The eluate can be evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis or a suitable solvent for derivatization for GC-MS analysis.
Diagram: Troubleshooting Low Analyte Recovery
Caption: Decision tree for troubleshooting low analyte recovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of hydrolysis on identifying prenatal cannabis exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faa.gov [faa.gov]
- 8. Impact of enzymatic and alkaline hydrolysis on CBD concentration in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ojp.gov [ojp.gov]
- 10. protocols.io [protocols.io]
- 11. Procedure to analyze cannabinoids in bovine plasma using solid phase extraction & UPLC MS/MS [protocols.io]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. google.com [google.com]
- 15. benchchem.com [benchchem.com]
- 16. gcms.cz [gcms.cz]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Sensitive Detection of Low-Level HHC Metabolites
Welcome to the technical support center for the sensitive detection of low-level Hexahydrocannabinol (B1216694) (HHC) metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges in HHC metabolite detection.
Frequently Asked Questions (FAQs)
Q1: Why is my THC immunoassay screening positive when the subject reports only HHC use?
A1: This is a common issue due to the structural similarity between HHC and THC metabolites. Immunoassays for THC often exhibit cross-reactivity with HHC metabolites, particularly carboxylated forms like 9R-HHC-COOH.[1][2][3] This can lead to false-positive results for THC. Confirmation with a more specific method like LC-MS/MS or GC-MS is crucial to differentiate between THC and HHC consumption.[3][4]
Q2: Which HHC metabolites are the most reliable biomarkers for confirming HHC consumption?
A2: The primary urinary metabolites of HHC can differ from those of THC. While 11-nor-9-carboxy-Δ⁹-THC is the main target for cannabis, studies suggest that (9R)-11-COOH-HHC, 11-OH-HHC, and various hydroxylated HHC metabolites are significant biomarkers for HHC intake.[2][5][6] In blood, 9R-HHC-COOH and 11-OH-9R-HHC have been identified as major metabolites.[2][7] It is important to note that HHC itself is often only detectable in plasma and not in urine.[1][8]
Q3: What are the expected concentration ranges for HHC metabolites in biological samples?
A3: HHC metabolites are typically present at very low concentrations (ng/mL levels) in biological matrices.[2][9] The concentration can be influenced by dosage, frequency of use, individual metabolism, and the time of sample collection.[10][11] For instance, the lower limit of quantification (LLOQ) for many HHC metabolites in validated LC-MS/MS methods is often around 0.2 ng/mL for most analytes and 2.0 ng/mL for carboxylated metabolites.[2][7]
Q4: Are there stereoselective differences in HHC metabolism that I should be aware of?
A4: Yes, HHC products are typically a mixture of two diastereomers, (9R)-HHC and (9S)-HHC. These epimers are metabolized differently. For example, 9(R)-HHC appears to be more potent and may be preferentially metabolized at the 11-position, while 9(S)-HHC may favor hydroxylation at the 8-position.[12] Analytical methods capable of separating these stereoisomers are essential for accurate metabolite profiling.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of detecting low-level HHC metabolites.
Issue 1: Poor sensitivity and inability to detect low-level metabolites.
-
Possible Cause: Inadequate sample preparation leading to analyte loss or significant matrix effects.
-
Troubleshooting Steps:
-
Optimize Sample Extraction: For urine samples, which often contain glucuronidated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase) is crucial to cleave the glucuronide moiety and improve the detection of the parent metabolite.[13][14] For blood or plasma, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively clean up the sample and concentrate the analytes.[5][15]
-
Minimize Analyte Adsorption: Cannabinoids are lipophilic and can adsorb to plasticware.[16] Using silanized glassware or polypropylene (B1209903) tubes and pre-rinsing pipette tips with the sample matrix can help minimize loss. Adding a small amount of organic solvent like methanol (B129727) to the sample before extraction can also reduce adsorption.[16]
-
Enhance Ionization Efficiency: In LC-MS/MS, choose the appropriate ionization mode. While HHC epimers are often analyzed in positive ionization mode, their metabolites are typically detected with better sensitivity in negative ionization mode.[9][17] Mobile phase additives can also be optimized to improve ionization.
-
Issue 2: Inconsistent quantitative results and poor reproducibility.
-
Possible Cause: Matrix effects from endogenous components in the biological sample interfering with the ionization of the target analytes.
-
Troubleshooting Steps:
-
Implement a Robust Cleanup: A thorough sample cleanup is the most effective way to reduce matrix effects. Experiment with different SPE sorbents or LLE solvent systems to find the optimal conditions for your specific matrix.
-
Use Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards (e.g., d3-HHC, d3-HHC-COOH) is highly recommended. These standards co-elute with the analytes and experience similar matrix effects, allowing for accurate correction during quantification.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for each analyte in your specific matrix. If significant matrix effects are observed, further optimization of the sample preparation and chromatographic separation is necessary.
-
Issue 3: Co-elution of isomeric metabolites leading to inaccurate identification and quantification.
-
Possible Cause: Insufficient chromatographic separation of structurally similar HHC metabolites.
-
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Experiment with different analytical columns (e.g., C18, phenyl-hexyl) and mobile phase gradients to improve the separation of isomers. Chiral columns may be necessary for the separation of HHC diastereomers and their metabolites.[9]
-
Adjust Mobile Phase Composition: Modifying the organic solvent (e.g., methanol vs. acetonitrile) and the pH of the aqueous phase can significantly alter the selectivity of the separation.
-
High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not fully achievable, using HRMS can help differentiate between isomers based on their accurate mass and fragmentation patterns.[1][8]
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for the analysis of HHC and its metabolites in biological samples.
Table 1: Lower Limits of Quantification (LLOQ) for HHC and its Metabolites in Blood/Plasma
| Analyte | LLOQ (ng/mL) | Reference |
| 9R-HHC | 0.2 | [2] |
| 9S-HHC | 0.2 | [2] |
| 11-OH-9R-HHC | 0.2 | [2] |
| 9R-HHC-COOH | 2.0 | [2] |
| 9S-HHC-COOH | 2.0 | [2] |
| 8-OH-9R-HHC | 0.2 | [2] |
Table 2: Calibration Ranges for HHC and its Metabolites in Biological Samples
| Analyte | Matrix | Calibration Range (ng/mL) | Reference |
| HHCs | Urine, Oral Fluid, Blood | 0.25 - 240 | [9] |
| HHC Metabolites | Urine, Oral Fluid, Blood | 1 - 100 | [9] |
Experimental Protocols
Protocol 1: Sample Preparation for HHC Metabolite Analysis in Urine using SPE
-
Sample Hydrolysis: To 1 mL of urine, add an internal standard solution and 1 mL of acetate (B1210297) buffer (pH 5). Add β-glucuronidase enzyme.
-
Incubation: Gently mix and incubate the sample at 55°C for 2 hours to hydrolyze the glucuronidated metabolites.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and then deionized water through it.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes with an appropriate solvent mixture (e.g., methanol/acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[18]
Protocol 2: LC-MS/MS Analysis of HHC Metabolites
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol with 0.1% formic acid.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole instrument, monitoring at least two transitions per analyte for confident identification.
Visualizations
Caption: Experimental workflow for HHC metabolite analysis.
Caption: Simplified metabolic pathway of HHC.
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. recovered.org [recovered.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Will HHC Show Up On a Urine Drug Test? + Tips [jitsi.cmu.edu.jm]
- 11. nordicnutris.com [nordicnutris.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. open.bu.edu [open.bu.edu]
- 16. Analysis of Cannabinoids and Their Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
Validation & Comparative
The Pursuit of a Definitive Marker for HHC Use: A Comparative Analysis of 8(S)-hydroxy-9(R)-HHC
For Immediate Release
In the evolving landscape of cannabinoid analytics, the identification of a definitive biomarker for the consumption of hexahydrocannabinol (B1216694) (HHC) is a critical pursuit for researchers, forensic toxicologists, and drug development professionals. This guide provides a comparative analysis of 8(S)-hydroxy-9(R)-HHC as a potential marker against other HHC metabolites, supported by experimental data and detailed methodologies.
The metabolism of HHC is complex, yielding a variety of hydroxylated and carboxylated derivatives. While several metabolites have been identified, the scientific community is still working to establish a consensus on a single, definitive urinary biomarker for HHC consumption. Some research points to 8(R)OH-9(R)HHC as the most abundant metabolite in urine, while other studies highlight the significance of metabolites from the 11-hydroxy pathway.[1] This guide will delve into the current understanding of HHC metabolism and the analytical validation of its key metabolites.
Comparative Analysis of HHC Metabolites
The following table summarizes the quantitative data on major HHC metabolites detected in human biological fluids. It is important to note that concentrations can vary significantly based on the route of administration, dosage, and individual metabolism.
| Metabolite | Biological Matrix | Reported Concentrations/Abundance | Key Findings |
| 8(S)-hydroxy-9(S)-HHC | Urine | Detected, but often at lower concentrations than 8(R)OH-9(R)HHC.[1] | One of the stereoisomers of 8-hydroxy-HHC. |
| 8(R)-hydroxy-9(R)-HHC | Urine | Often cited as the most prevalent metabolite in urine.[1] | A primary contender for a definitive urinary marker. |
| 11-hydroxy-9(R)-HHC | Blood, Urine | Found in considerable amounts in urine.[1] In blood, it is a major metabolite, secondary to 9R-HHC-COOH.[2][3] | A significant metabolite in both blood and urine. |
| 11-hydroxy-9(S)-HHC | Urine | Detected in urine.[4] | The 9(S) epimer of the 11-hydroxy metabolite. |
| 11-nor-9(R)-carboxy-HHC | Blood, Urine | The major metabolite in blood.[2][3] Detected in urine, but often at lower concentrations than hydroxylated metabolites.[4] | Considered a strong biomarker for HHC in blood. |
| 11-nor-9(S)-carboxy-HHC | Blood, Urine | Detected in blood and urine, but generally at lower concentrations than the 9(R) epimer.[4][5] | The 9(S) epimer of the carboxy metabolite. |
Experimental Protocols
The following sections detail the methodologies commonly employed for the extraction and analysis of HHC and its metabolites from biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine and Blood
A common method for extracting cannabinoids from urine and plasma involves solid-phase extraction.
-
Sample Pre-treatment: 0.25 mL of the biological sample (urine or plasma) is mixed with an internal standard solution. For plasma samples, protein precipitation is performed by adding acetonitrile, followed by vortexing and centrifugation. The supernatant is then diluted.[6]
-
SPE Column Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned with methanol (B129727) and water.[6]
-
Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with water to remove interfering substances.[6]
-
Elution: The analytes are eluted from the cartridge using an appropriate solvent, such as a mixture of ethyl acetate (B1210297) and hexane.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a mobile phase-compatible solvent for analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of HHC and its metabolites.
-
Chromatographic Separation:
-
Column: A C18 or biphenyl (B1667301) column is typically used for reversed-phase chromatography.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.5% acetic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[6]
-
Flow Rate: A flow rate of around 200 µL/min is often used.[6]
-
Column Temperature: The column is maintained at a constant temperature, for example, 50°C.[6]
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+) is frequently used.[6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Validation Parameters: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects.[2][7]
-
Visualizing HHC Metabolism and Analysis
The following diagrams illustrate the metabolic pathway of HHC and a typical experimental workflow for its analysis.
Caption: Proposed metabolic pathway of Hexahydrocannabinol (HHC).
Caption: General experimental workflow for HHC metabolite analysis.
Conclusion
The validation of a definitive marker for HHC use is an ongoing area of research. While 8(S)-hydroxy-9(R)-HHC is a confirmed metabolite, its utility as a standalone definitive marker is still under evaluation. Current evidence suggests that a panel of metabolites, including 8(R)-hydroxy-9(R)-HHC and 11-nor-9(R)-carboxy-HHC, may provide a more robust confirmation of HHC consumption, particularly when considering different biological matrices. For urinary analysis, 8(R)OH-9(R)HHC appears to be a strong candidate, whereas 11-nor-9(R)-carboxy-HHC is the most reliable marker in blood.[1][2][3] Further research with controlled administration studies is necessary to establish definitive detection windows and concentration thresholds for these and other HHC metabolites to solidify their roles as validated biomarkers.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary pharmacokinetic and psychophysical investigations after controlled oral and inhalative consumption of hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparing the cannabinoid receptor binding of 8(S)-hydroxy-9(R)-HHC and THC metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cannabinoid receptor binding affinities of Hexahydrocannabinol (HHC) and the primary metabolites of Δ⁹-Tetrahydrocannabinol (THC). As novel cannabinoids emerge, understanding their interaction with the primary targets of the endocannabinoid system—the cannabinoid receptors CB1 and CB2—is crucial for pharmacological characterization and therapeutic development.
A critical point for researchers is the current gap in scientific literature regarding the specific binding affinities of HHC metabolites. While it is understood that HHC is metabolized in vivo to various hydroxylated forms, such as 8-hydroxy-HHC and 11-hydroxy-HHC, quantitative binding data (e.g., Ki values) for these specific metabolites, including 8(S)-hydroxy-9(R)-HHC, are not yet publicly available. Therefore, this comparison utilizes the well-characterized and psychoactively significant (9R)-HHC epimer as the primary analogue for HHC's activity, alongside the major active and inactive metabolites of THC.
Comparative Binding Affinity Data
The binding affinity of a ligand for a receptor is inversely proportional to its inhibition constant (Ki); a lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for (9R)-HHC and key THC metabolites at the human CB1 and CB2 receptors.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Notes |
| (9R)-HHC | 15 | 13 | The psychoactive epimer of HHC with high affinity for both receptors.[1] |
| Δ⁹-THC | 15 | 9.1 | The primary psychoactive component of cannabis, used as a benchmark.[1] |
| 11-OH-THC | Comparable to Δ⁹-THC | Comparable to Δ⁹-THC | The primary active metabolite of THC, known to be a potent CB1 receptor agonist.[2] |
| 11-nor-9-carboxy-THC (THC-COOH) | >10,000 | >10,000 | The main secondary, inactive metabolite of THC with negligible receptor affinity. |
Analysis of Binding Data:
-
(9R)-HHC demonstrates a high binding affinity for both CB1 and CB2 receptors, with Ki values that are remarkably similar to those of Δ⁹-THC.[1] Its potent interaction with the CB1 receptor is consistent with its reported psychoactive effects.
-
11-hydroxy-THC (11-OH-THC) , the primary active metabolite of THC, is well-established as a potent cannabinoid. While precise side-by-side Ki values are not consistently reported in comparative literature, it is widely accepted that its affinity for the CB1 receptor is comparable to, or even exceeds, that of the parent Δ⁹-THC molecule, contributing significantly to the overall effects of cannabis consumption.[2]
-
11-nor-9-carboxy-THC (THC-COOH) is the terminal, non-psychoactive metabolite of THC. Its Ki values are in the micromolar range, indicating a negligible binding affinity for both CB1 and CB2 receptors. This lack of interaction with CB1 is why it does not produce psychoactive effects and serves primarily as a biomarker for cannabis use.
Experimental Methodologies
The binding affinity values presented are typically determined through competitive radioligand binding assays. This established in vitro method quantifies the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.
Representative Protocol: Competitive Radioligand Binding Assay for CB1/CB2 Receptors
-
Receptor Preparation:
-
Membranes are prepared from cell lines (e.g., HEK-293 or CHO cells) stably transfected to express high levels of the human CB1 or CB2 receptor.
-
Cells are harvested, homogenized in a buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an assay buffer and the total protein concentration is determined.
-
-
Assay Procedure:
-
The assay is conducted in 96-well plates.
-
Receptor membranes are incubated with a fixed concentration of a high-affinity radioligand, such as [³H]CP-55,940.
-
Increasing concentrations of the unlabeled test compound (e.g., (9R)-HHC or a THC metabolite) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity, non-labeled cannabinoid agonist (e.g., WIN 55,212-2).
-
The mixture is incubated, typically for 60-90 minutes at 30-37°C, to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound ligand.
-
Scintillation fluid is added to the filters, and the radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow Visualization
The logical flow of a competitive binding assay, from compound preparation to data analysis, is a fundamental process in receptor pharmacology.
Conclusion
The available data indicate that the psychoactive HHC epimer, (9R)-HHC, is a potent cannabinoid with high affinity for both CB1 and CB2 receptors, comparable to that of Δ⁹-THC.[1] This contrasts sharply with the primary metabolites of THC, where 11-OH-THC retains high potency while the terminal metabolite, THC-COOH, is essentially inactive at these receptors.
A significant opportunity for future research lies in the characterization of HHC's primary metabolites, such as 8-hydroxy-HHC and 11-hydroxy-HHC. Determining the binding affinities and functional activities of these compounds will provide a more complete understanding of HHC's pharmacological profile and its potential contribution to the overall effects observed after consumption. Such data are essential for both therapeutic evaluation and a comprehensive understanding of the structure-activity relationships within this cannabinoid subclass.
References
Navigating the Analytical Maze: A Comparative Guide to 8(S)-hydroxy-9(R)-HHC Quantification
For researchers, scientists, and drug development professionals delving into the analysis of novel cannabinoids, the accurate quantification of metabolites is paramount. This guide provides a comprehensive cross-validation of analytical methods for a key hexahydrocannabinol (B1216694) (HHC) metabolite: 8(S)-hydroxy-9(R)-HHC. We objectively compare the performance of leading analytical techniques, supported by experimental data, and provide detailed methodologies to ensure replicability and accuracy in your own investigations.
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. As with other cannabinoids, understanding its metabolism is crucial for pharmacological and toxicological assessments. One of its notable metabolites is 8(S)-hydroxy-9(R)-HHC.[1][2][3] The stereochemistry of this metabolite necessitates robust and specific analytical methods for accurate quantification in various biological matrices. This guide focuses on the two primary analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Analytical Methods
The choice of analytical methodology can significantly impact the sensitivity, specificity, and throughput of 8(S)-hydroxy-9(R)-HHC quantification. Below is a summary of key performance parameters for LC-MS/MS and GC-MS based on available research.
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to sub-ng/mL range.[4][5][6] | Generally in the ng/mL range.[7] | LC-MS/MS often provides lower detection and quantification limits, which is critical for studies with low analyte concentrations. |
| Linearity | Excellent linearity over a wide concentration range is commonly reported.[8][9][10] | Good linearity is achievable, but may have a narrower range compared to LC-MS/MS. | A wider linear range reduces the need for sample dilution. |
| Accuracy & Precision | High accuracy (typically within 15% of the nominal concentration) and precision (RSD <15%) are consistently achieved.[5][6][8][11][12] | Good accuracy and precision are reported, but may be more susceptible to matrix effects if not properly addressed.[7] | Both methods can provide reliable data when properly validated according to regulatory guidelines such as those from the FDA.[13][14][15][16] |
| Specificity | High specificity due to the selection of specific precursor and product ion transitions (MRM). | High specificity can be achieved, especially with high-resolution mass spectrometry. Derivatization is often required to improve chromatographic properties and fragmentation, which can enhance specificity.[7] | Co-eluting isomers can be a challenge for both techniques, requiring careful chromatographic optimization. |
| Sample Throughput | Generally higher throughput due to faster analysis times and compatibility with automated sample preparation. | Can be lower throughput due to the need for derivatization and longer chromatographic run times. | For large-scale studies, the higher throughput of LC-MS/MS is a significant advantage. |
| Matrix Effects | Susceptible to ion suppression or enhancement, requiring careful matrix effect evaluation and mitigation strategies (e.g., use of internal standards, sample cleanup).[5][6] | Less prone to ion suppression but can be affected by non-volatile matrix components. | Thorough method validation, including the assessment of matrix effects, is essential for both techniques. |
Experimental Protocols
Detailed and standardized protocols are the bedrock of reproducible scientific research. The following sections outline the key steps for the quantification of 8(S)-hydroxy-9(R)-HHC using LC-MS/MS and GC-MS.
LC-MS/MS Methodology
This method is often preferred for its high sensitivity and specificity in complex biological matrices like plasma, urine, and oral fluid.[4][17][18]
1. Sample Preparation:
-
Internal Standard Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma), add a deuterated internal standard (e.g., 8(S)-hydroxy-9(R)-HHC-d3) to correct for extraction variability and matrix effects.
-
Protein Precipitation/Liquid-Liquid Extraction (LLE):
-
Add a protein precipitating agent like acetonitrile (B52724) or methanol.
-
Alternatively, perform LLE by adding a water-immiscible organic solvent (e.g., n-hexane/ethyl acetate (B1210297) mixture).[4]
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of cannabinoids and their metabolites.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 8(S)-hydroxy-9(R)-HHC and its internal standard are monitored.
GC-MS Methodology
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For cannabinoids, derivatization is a critical step.[7]
1. Sample Preparation:
-
Internal Standard Spiking: Add a suitable internal standard to the sample.
-
Extraction: Perform LLE as described for the LC-MS/MS method.
-
Derivatization: This step is crucial to improve the volatility and thermal stability of the analyte. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. The reaction is typically carried out at an elevated temperature (e.g., 70 °C) for a specific duration.
2. Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is frequently used.[19]
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is programmed to ensure the separation of the analytes of interest from other matrix components.
3. Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized 8(S)-hydroxy-9(R)-HHC.
Visualizing the Workflow and Metabolic Context
To further clarify the processes involved, the following diagrams illustrate the cross-validation workflow and the metabolic pathway of HHC.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. fda.gov [fda.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In Vivo Psychoactive Effects of 9(R)-HHC and its 8-Hydroxy Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo psychoactive effects of 9(R)-Hexahydrocannabinol (9(R)-HHC) and its primary active metabolite, 8-hydroxy-HHC. The information presented is synthesized from available preclinical research. It is important to note that direct, head-to-head in vivo comparative studies are limited, and thus, this guide collates data from individual studies on each compound to offer a comprehensive comparison.
Introduction
9(R)-HHC is a psychoactive cannabinoid and an epimer of hexahydrocannabinol, which has gained attention as an alternative to Δ⁹-tetrahydrocannabinol (THC).[1][2][3] Following administration, 9(R)-HHC is metabolized in the body, with one of its primary metabolites being 8-hydroxy-HHC.[4][5][6] Understanding the psychoactive profile of this metabolite is crucial for a complete assessment of the pharmacological and toxicological effects of 9(R)-HHC. This guide summarizes the current understanding of the in vivo psychoactive effects of both compounds.
Comparative Psychoactive Profiles
Current research indicates that 9(R)-HHC exhibits psychoactive effects comparable to those of Δ⁹-THC.[1][7] Its metabolite, 8-hydroxy-HHC, is also psychoactive, though some evidence suggests it may be less potent than its parent compound or THC.[4]
Quantitative Data Summary
The following table summarizes the known in vivo effects of 9(R)-HHC and 8-hydroxy-HHC based on preclinical studies. It is critical to note that these findings are not from direct comparative studies and are compiled from separate research efforts.
| Parameter | 9(R)-HHC | 8-hydroxy-HHC | Source(s) |
| Binding Affinity | High affinity for CB1 receptors | Binds to CB1 and CB2 receptors | [2][3][8] |
| Psychoactive Potency | Similar to Δ⁹-THC | Considered psychoactive, potentially less intense than HHC/THC | [1][4][7] |
| Reported In Vivo Effects (Rodent Models) | - Reduced locomotor activity- Increased anxiety (at higher doses)- Impaired sensory processing- Hypothermia- Analgesia | - Antinociceptive effects (weaker than Δ⁹-THC) | [9][10] |
| Notable Findings | The 9(R) epimer is primarily responsible for the psychoactive effects of HHC. | The cis-8-OH-9β-HHC stereoisomer showed high activity in rhesus macaques in early research. | [2][4][8] |
Experimental Protocols
The assessment of in vivo psychoactive effects of cannabinoids typically involves a battery of behavioral and physiological tests in animal models, most commonly rodents.
The Cannabinoid Tetrad Assay
A standard method for evaluating the cannabimimetic activity of a compound is the tetrad assay, which measures four hallmark effects of CB1 receptor agonists in mice:
-
Spontaneous Locomotor Activity: Mice are placed in an open field arena equipped with infrared beams to track their movement. A reduction in locomotor activity is a characteristic effect of CB1 agonists.
-
Catalepsy: The "ring test" is often used, where the mouse's forepaws are placed on a raised ring. The time it takes for the mouse to remove its paws is measured. An increase in this latency is indicative of catalepsy.
-
Analgesia: The hot plate test or tail-flick test is used to assess the compound's pain-relieving effects. An increased latency to respond to a thermal stimulus indicates analgesia.
-
Hypothermia: The core body temperature of the animal is measured using a rectal probe. A decrease in body temperature is a common effect of CB1 activation.
Drug Discrimination Studies
This paradigm is used to assess the subjective psychoactive effects of a compound.
-
Training Phase: Animals (typically rats or mice) are trained to discriminate between the effects of a known psychoactive drug (e.g., Δ⁹-THC) and a vehicle (e.g., saline). They are rewarded (e.g., with food) for pressing a specific lever corresponding to the substance they received.
-
Testing Phase: Once trained, the animals are administered the test compound (e.g., 9(R)-HHC or 8-hydroxy-HHC) at various doses. The lever they choose to press indicates whether they perceive the effects of the test compound as being similar to the training drug. This allows for a quantitative comparison of the subjective effects of novel compounds.
Signaling Pathways and Experimental Workflow
Cannabinoid Receptor Signaling Pathway
Both 9(R)-HHC and 8-hydroxy-HHC are believed to exert their psychoactive effects primarily through the activation of the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR).[11][12][13] The canonical signaling pathway is depicted below.
References
- 1. psypost.org [psypost.org]
- 2. researchgate.net [researchgate.net]
- 3. recovered.org [recovered.org]
- 4. canatura.com [canatura.com]
- 5. 8 OH HHC: discover the latest psychoactive metabolite - CBDOO - CBD Shop, flowers and resins legal [cbdoo.fr]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. budsforbuddies.com [budsforbuddies.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions [mdpi.com]
Validating Analgesic Properties of Novel Cannabinoids: An Illustrative Guide for 8(S)-hydroxy-9(R)-Hexahydrocannabinol
A comprehensive review of current scientific literature reveals a notable absence of specific studies validating the analgesic properties of 8(S)-hydroxy-9(R)-Hexahydrocannabinol in animal models. This compound has been identified as a metabolite of Hexahydrocannabinol (B1216694) (HHC), and while some of its pharmacological effects have been characterized in non-human primates, its potential for pain relief remains unexplored.
In light of this, the following guide provides an illustrative framework for researchers, scientists, and drug development professionals on how to approach the preclinical validation of the analgesic properties of a novel hexahydrocannabinol analogue, such as 8(S)-hydroxy-9(R)-HHC. The methodologies, data presentation, and signaling pathways described are based on established practices in cannabinoid research and data from well-studied related compounds, including Δ⁹-Tetrahydrocannabinol (THC) and the psychoactive epimer of HHC, 9(R)-HHC.
Comparative Analgesic Efficacy in Animal Models of Pain
A crucial step in validating a novel analgesic is to assess its efficacy in established animal models that mimic different types of pain, including acute thermal pain, inflammatory pain, and neuropathic pain. The following tables present a hypothetical comparison of a "Novel HHC Analogue" against THC and the standard opioid analgesic, Morphine.
Table 1: Efficacy in an Acute Thermal Pain Model (Hot Plate Test)
| Compound | Dose (mg/kg, i.p.) | Latency to Response (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 12.5 ± 1.2 | 0 |
| Novel HHC Analogue | 1 | 15.8 ± 1.5 | 22.0 |
| 5 | 22.3 ± 2.1 | 65.3 | |
| 10 | 28.9 ± 2.5 | 109.3 | |
| Δ⁹-THC | 5 | 20.1 ± 1.9 | 50.7 |
| Morphine | 10 | 30.0 ± 2.8 | 116.7 |
Table 2: Efficacy in an Inflammatory Pain Model (Formalin Test - Late Phase)
| Compound | Dose (mg/kg, i.p.) | Paw Licking/Biting Time (seconds) | % Inhibition of Nociceptive Behavior |
| Vehicle | - | 85.2 ± 7.5 | 0 |
| Novel HHC Analogue | 1 | 68.1 ± 6.2 | 20.1 |
| 5 | 42.5 ± 5.1 | 50.1 | |
| 10 | 25.3 ± 4.3 | 70.3 | |
| Δ⁹-THC | 5 | 51.8 ± 5.9 | 39.2 |
| Indomethacin | 10 | 38.7 ± 4.8 | 54.6 |
Table 3: Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury - Von Frey Test)
| Compound | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (grams) | % Reversal of Mechanical Allodynia |
| Sham + Vehicle | - | 14.8 ± 1.2 | - |
| CCI + Vehicle | - | 3.2 ± 0.5 | 0 |
| CCI + Novel HHC Analogue | 5 | 7.8 ± 0.9 | 39.7 |
| 10 | 11.5 ± 1.1 | 71.6 | |
| CCI + Δ⁹-THC | 10 | 9.2 ± 1.0 | 51.7 |
| CCI + Gabapentin | 30 | 12.1 ± 1.3 | 76.7 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validity of preclinical findings.
Hot Plate Test Protocol: This model assesses the response to acute thermal pain.
-
A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.
-
Animals (e.g., mice) are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.
-
Baseline latency is determined before drug administration.
-
The test compound, vehicle, or a positive control is administered (e.g., intraperitoneally).
-
The latency to response is measured again at predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
The percentage of the maximum possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Formalin Test Protocol: This model is used to evaluate both acute and persistent inflammatory pain.
-
Animals (e.g., rats) are briefly restrained, and a dilute formalin solution (e.g., 50 µl of 5% formalin) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is immediately placed in an observation chamber.
-
The total time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing acute neurogenic pain, and the late phase (15-60 minutes post-injection), reflecting inflammatory pain.
-
The test compound, vehicle, or a positive control is administered prior to the formalin injection.
-
The percentage inhibition of nociceptive behavior is calculated by comparing the paw licking/biting time in the drug-treated group to the vehicle-treated group.
Chronic Constriction Injury (CCI) Model and Von Frey Test Protocol: The CCI model is a widely used model of neuropathic pain.
-
Under anesthesia, the sciatic nerve of one hind leg of a rat is exposed.
-
Four loose ligatures are tied around the nerve.
-
The incision is closed, and the animals are allowed to recover for 7-14 days to develop mechanical allodynia.
-
Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments of varying stiffness.
-
The filaments are applied to the plantar surface of the hind paw, and the 50% paw withdrawal threshold is determined using the up-down method.
-
The test compound, vehicle, or a positive control is administered, and the paw withdrawal threshold is reassessed.
-
The percentage reversal of mechanical allodynia is calculated based on the difference in withdrawal thresholds before and after drug administration, relative to the baseline and vehicle-treated CCI groups.
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action is a key aspect of drug development. The diagrams below illustrate the putative signaling pathway for cannabinoid-mediated analgesia and a typical experimental workflow for validating a novel analgesic.
Caption: Putative Cannabinoid Signaling Pathway in Analgesia.
Caption: Experimental Workflow for Preclinical Analgesic Validation.
A Comparative Study on the Metabolic Stability of 9(R)-HHC versus 9(S)-HHC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of the two primary diastereomers of hexahydrocannabinol (B1216694) (HHC): 9(R)-HHC and 9(S)-HHC. The information presented herein is based on available scientific literature and is intended to inform research and drug development activities. While direct quantitative in vitro metabolic stability data is limited, this guide synthesizes current knowledge on their differential metabolism, offering insights into their pharmacokinetic profiles.
Executive Summary
Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that exists as a mixture of two diastereomers, 9(R)-HHC and 9(S)-HHC. Research indicates that these two isomers exhibit stereoselective metabolism, leading to distinct metabolic profiles and potentially different pharmacokinetic properties. The 9(R)-HHC epimer is generally considered the more pharmacologically active of the two. In vivo studies have shown that after administration of a mixture, 9(R)-HHC is found in higher concentrations in the blood, while 9(S)-HHC is more prevalent in urine, suggesting differences in their metabolic clearance and elimination pathways.[1][2] The metabolism of HHC is believed to be primarily mediated by cytochrome P450 (CYP) enzymes, similar to delta-9-tetrahydrocannabinol (Δ⁹-THC).[1]
Comparative Metabolic Profile
Table 1: Comparison of Metabolic Characteristics of 9(R)-HHC and 9(S)-HHC
| Feature | 9(R)-HHC | 9(S)-HHC | References |
| Primary Site of Hydroxylation | Carbon 11 (C11) | Carbon 8 (C8) | [1][2] |
| Predominant Metabolites | 11-hydroxy-9(R)-HHC, Dihydroxy metabolites | 8-hydroxy-9(S)-HHC, Metabolites hydroxylated on the methylcyclohexyl moiety | [1][2] |
| In Vivo Distribution (Post-Inhalation) | Higher concentrations observed in blood | Higher concentrations observed in urine | [1][2] |
| Relative In Vivo Abundance | The prevalent epimer found in most analyzed samples. | Generally found in lower concentrations in blood compared to 9(R)-HHC. | [3] |
Metabolic Pathways
The metabolism of 9(R)-HHC and 9(S)-HHC is stereoselective, meaning the enzymes in the body process each isomer differently. This leads to the formation of different primary metabolites. The primary metabolic pathway for 9(R)-HHC involves hydroxylation at the 11-position, a pathway analogous to the metabolism of Δ⁹-THC. In contrast, 9(S)-HHC is preferentially hydroxylated at the 8-position.[1][2]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolic stability of a compound, such as 9(R)-HHC or 9(S)-HHC, using human liver microsomes. This type of assay is crucial for determining key pharmacokinetic parameters like intrinsic clearance and metabolic half-life.
1. Materials and Reagents:
-
Test compounds (9(R)-HHC and 9(S)-HHC)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (B52724) or other suitable organic solvent to terminate the reaction
-
Internal standard for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing phosphate buffer and HLMs.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the incubation mixture and NADPH regenerating system to 37°C.
-
Add the test compound to the incubation mixture at the desired final concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with constant shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant for analysis.
-
3. Analytical Method:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
References
Investigating the Cross-Reactivity of 8(S)-hydroxy-9(R)-HHC in THC Screening Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 8(S)-hydroxy-9(R)-hexahydrocannabinol (HHC), a metabolite of the emerging semi-synthetic cannabinoid HHC, in commonly used screening assays for tetrahydrocannabinol (THC). As the use of HHC and related compounds becomes more prevalent, understanding the potential for these substances to interfere with standard drug screening panels is of critical importance for accurate toxicological assessment and in clinical and forensic settings.
This document presents available data on the cross-reactivity of HHC metabolites in widely used immunoassay screening methods and provides detailed experimental protocols for both screening and confirmatory analytical techniques. Visual workflows and metabolic pathways are included to facilitate a comprehensive understanding of the analytical challenges and considerations.
Data Presentation: Cross-Reactivity of HHC Metabolites in THC Immunoassays
Direct quantitative cross-reactivity data for 8(S)-hydroxy-9(R)-HHC in commercial THC immunoassays are not extensively available in the current literature. However, studies on structurally related HHC metabolites, particularly the carboxylic acid derivatives (HHC-COOH), demonstrate significant and variable cross-reactivity. This suggests that hydroxylated metabolites like 8(S)-hydroxy-9(R)-HHC may also exhibit cross-reactivity, although likely to a different extent. The following table summarizes published data on the cross-reactivity of various HHC metabolites in THC screening immunoassays.
| Metabolite | Assay Type | Reported Cross-Reactivity (%) | Reference |
| 11-nor-9(R)-carboxy-HHC (R-HHC-COOH) | ELISA | 120% | [1] |
| 11-nor-9(S)-carboxy-HHC (S-HHC-COOH) | ELISA | 48% | [1] |
| 11-nor-9(R)-carboxy-HHC (R-HHC-COOH) | Homogeneous Immunoassay | Variable, cross-reacts at cutoff | [2] |
| 11-nor-9β-HHC-COOH | Panel Test Immunoassay | Positive at 50-100 ng/mL | [3] |
| 11-nor-9α-HHC-COOH | Panel Test Immunoassay | Positive at 100-500 ng/mL | [3] |
Note: The cross-reactivity is typically calculated relative to 11-nor-9-carboxy-Δ⁹-THC (THC-COOH), the primary target analyte of most cannabinoid immunoassays. The variability in cross-reactivity highlights the kit-dependent nature of these assays. One study noted that 8-OH-9R-HHC exhibited significant matrix effects in LC-MS/MS analysis, which, while not a measure of immunoassay cross-reactivity, underscores the analytical challenges associated with this metabolite.[1]
Experimental Protocols
Accurate detection and confirmation of HHC and its metabolites require robust analytical methodologies. Below are detailed protocols for common screening and confirmatory tests for cannabinoids in urine.
Enzyme-Linked Immunosorbent Assay (ELISA) for THC Metabolite Screening
This protocol is a generalized procedure based on commercially available competitive ELISA kits.
a. Principle: This is a competitive immunoassay. The sample is added to microplate wells coated with antibodies specific to THC metabolites. A known amount of enzyme-labeled THC is then added. The unlabeled THC metabolites in the sample and the enzyme-labeled THC compete for binding to the fixed number of antibody sites. After an incubation period, the unbound components are washed away. A substrate is added, which reacts with the bound enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of THC metabolites in the sample.
b. Materials:
-
THC Metabolite ELISA Kit (containing antibody-coated microplate, THC-enzyme conjugate, calibrators, controls, wash buffer concentrate, TMB substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader with a 450 nm filter
-
Deionized water
-
Urine samples
c. Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute the wash buffer concentrate as instructed in the kit manual.
-
Sample Addition: Add 25 µL of calibrators, controls, and urine samples to the appropriate wells of the antibody-coated microplate.
-
Enzyme Conjugate Addition: Add 100 µL of the THC-enzyme conjugate to each well.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with the diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual liquid.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
Interpretation: Compare the absorbance of the samples to the absorbance of the calibrators to determine if the sample is positive or negative relative to the cutoff concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for THC and Metabolite Confirmation
This protocol outlines a general procedure for the confirmation and quantification of cannabinoids in urine, including a hydrolysis step to measure total metabolite concentrations.
a. Principle: GC-MS is a highly specific and sensitive confirmatory method. Analytes in the sample are first separated based on their chemical properties as they pass through a capillary column in a gas chromatograph. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for definitive identification and quantification. Prior to analysis, cannabinoids in urine are typically hydrolyzed to release them from their glucuronide conjugates, extracted from the matrix, and derivatized to improve their chromatographic properties.
b. Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
-
GC column (e.g., HP-5ms)
-
Urine samples, calibrators, and controls
-
Internal standards (e.g., THC-COOH-d3)
-
β-glucuronidase or sodium hydroxide (B78521) for hydrolysis
-
Extraction solvent (e.g., hexane/ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
c. Procedure:
-
Sample Preparation and Hydrolysis:
-
To 1 mL of urine, add an internal standard.
-
For enzymatic hydrolysis, add β-glucuronidase and incubate at an elevated temperature (e.g., 55°C) for a specified time (e.g., 2 hours).
-
For alkaline hydrolysis, add a strong base like sodium hydroxide and heat.
-
After hydrolysis, adjust the pH to be acidic.[4]
-
-
Liquid-Liquid Extraction:
-
Add an extraction solvent (e.g., 3 mL of hexane:ethyl acetate (B1210297) 9:1 v/v) to the hydrolyzed sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of ethyl acetate.
-
Cap the vial and heat at 70°C for 30 minutes.[5]
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Inlet temperature: 250°C
-
Oven program: Initial temperature of 100°C, ramp to 300°C at 20°C/min, hold for 5 minutes.
-
Carrier gas: Helium
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for each analyte and internal standard.
-
-
-
Data Analysis:
-
Identify compounds by their retention time and the presence and ratio of their characteristic ions.
-
Quantify the analytes by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Mandatory Visualizations
Metabolic Pathway of HHC
References
- 1. hothousecucumber.com [hothousecucumber.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of the epimers of 11-nor-9-carboxy-hexahydrocannabinol, metabolites of hexahydrocannabinol, with panel tests for urinary Δ9-tetrahydrocannabinol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous GC–EI-MS Determination of Δ9-Tetrahydrocannabinol, 11-Hydroxy-Δ9-Tetrahydrocannabinol, and 11-nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Human Urine Following Tandem Enzyme-Alkaline Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
Unraveling the Stereochemistry of HHC Metabolites: A Comparative Guide to Structural Confirmation
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel psychoactive compounds and their metabolites is paramount for understanding their pharmacological activity, metabolism, and potential therapeutic applications. This guide provides a comparative overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for confirming the structure of hexahydrocannabinol (B1216694) (HHC) metabolites, with a focus on the diastereomer 8(S)-hydroxy-9(R)-HHC.
While a comprehensive, publicly available dataset of NMR peak assignments and X-ray crystallographic data for 8(S)-hydroxy-9(R)-HHC is not currently available, this guide leverages data from its parent compounds and analogous molecules to provide a framework for its structural confirmation. Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that exists as two primary diastereomers, (9R)-HHC and (9S)-HHC.[1] Its metabolism in the human body leads to various hydroxylated products, including at the C8 position, resulting in four possible stereoisomers of 8-hydroxy-HHC.[2]
The Power of Spectroscopic and Crystallographic Techniques
The definitive determination of a molecule's three-dimensional structure relies on powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution, while X-ray crystallography reveals the precise arrangement of atoms in a solid, crystalline state. Together, they offer an unambiguous confirmation of a compound's structure and stereochemistry.
Comparative Analysis: NMR Spectroscopy
While specific NMR data for 8(S)-hydroxy-9(R)-HHC is not published, an analysis of the parent compound, (9R)-HHC, provides a baseline for predicting the spectral changes upon hydroxylation at the C8 position. The introduction of a hydroxyl group at the C8 position with an (S) configuration would induce notable shifts in the signals of neighboring protons and carbons, particularly H8, H7, and the methyl groups at C6.
Table 1: Representative ¹H and ¹³C NMR Data for (9R)-HHC and Predicted Shifts for 8(S)-hydroxy-9(R)-HHC
| Atom | (9R)-HHC ¹H Chemical Shift (ppm) | (9R)-HHC ¹³C Chemical Shift (ppm) | Predicted Change for 8(S)-hydroxy-9(R)-HHC |
| H-8 | ~1.5 | ~31 | Downfield shift due to deshielding by the hydroxyl group. |
| H-7ax | ~1.8 | ~25 | Potential for significant shift depending on the orientation of the 8-OH group. |
| H-7eq | ~2.1 | ~25 | Potential for significant shift depending on the orientation of the 8-OH group. |
| C-8 | - | ~31 | Significant downfield shift due to the direct attachment of the electronegative oxygen atom. |
| C-7 | - | ~25 | Upfield or downfield shift depending on steric and electronic effects of the 8-OH group. |
| C-9 | - | ~49 | Minor shift expected. |
| C-6a | - | ~40 | Minor shift expected. |
Note: Data for (9R)-HHC is adapted from publicly available information. Predicted changes are based on general principles of NMR spectroscopy.
The stereochemistry at C8 and C9 could be confirmed using two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space correlations between protons. A NOESY experiment would show correlations between the C8-proton and nearby protons, helping to establish their relative orientation.
Comparative Analysis: X-ray Crystallography
X-ray crystallography is considered the gold standard for unequivocal structure determination of organic molecules.[3] However, a significant challenge for many cannabinoids is obtaining crystals of suitable quality for analysis.[3] To date, a crystal structure for 8(S)-hydroxy-9(R)-HHC has not been reported in the public domain.
Should a suitable crystal be obtained, the resulting crystallographic data would provide a wealth of information, including:
Table 2: Key Parameters from a Hypothetical X-ray Crystallography Experiment of 8(S)-hydroxy-9(R)-HHC
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (Å) | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
| Z | The number of molecules per unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |
This data would allow for the creation of a three-dimensional model of the molecule, definitively confirming the absolute stereochemistry at the C8 and C9 positions.
Experimental Protocols
The following are generalized experimental protocols for the NMR and X-ray crystallography analysis of a cannabinoid metabolite like 8(S)-hydroxy-9(R)-HHC.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified metabolite in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This should include:
-
¹H NMR for proton chemical shifts and coupling constants.
-
¹³C NMR for carbon chemical shifts.
-
2D Correlation Spectroscopy (COSY) to establish ¹H-¹H spin-spin coupling networks.
-
Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded ¹H and ¹³C atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range ¹H-¹³C correlations, crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine the spatial proximity of protons and thus the relative stereochemistry.
-
-
Data Analysis: Process and analyze the spectra using appropriate software to assign all proton and carbon signals and determine the stereochemical configuration.
X-ray Crystallography Protocol
-
Crystallization: Grow single crystals of the purified metabolite. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the model against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.
Experimental Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a cannabinoid metabolite.
References
A Comparative Pharmacological Guide to Hydroxylated Metabolites of Hexahydrocannabinol (HHC)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid, is gaining attention in both recreational and scientific spheres. Its metabolism results in various hydroxylated derivatives, which are crucial for understanding the compound's overall pharmacological profile, including its potency, duration of action, and potential for therapeutic applications or toxicity. This guide provides a comparative overview of the known hydroxylated metabolites of HHC, synthesizing the currently available data on their pharmacology.
It is critical to note that while the metabolism of HHC is an active area of research, direct comparative studies on the receptor binding affinities and functional activities of its various hydroxylated metabolites are still limited. Much of the current understanding is extrapolated from the well-documented pharmacology of analogous metabolites of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). This guide summarizes the existing data for HHC and its primary epimers, provides qualitative insights into its hydroxylated metabolites, and offers detailed experimental protocols to facilitate further research in this emerging field.
Introduction to HHC and its Metabolism
Hexahydrocannabinol is a hydrogenated derivative of THC, meaning it is structurally similar but with a saturated cyclohexyl ring.[1][2] This structural modification enhances its chemical stability. HHC is typically produced as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different pharmacological activities.[3][4] The (9R)-HHC epimer is considered the more active of the two, with a binding affinity and potency at cannabinoid receptors comparable to that of Δ⁹-THC.[1][3][5]
Similar to THC, HHC undergoes extensive phase I metabolism in the liver, primarily mediated by cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP3A4).[6] The main metabolic pathways involve hydroxylation at various positions on the molecule, followed by further oxidation to carboxylic acids and subsequent phase II glucuronidation for excretion.[7][8]
Identified hydroxylated metabolites of HHC include:
Comparative Pharmacological Data
Quantitative pharmacological data for the hydroxylated metabolites of HHC are scarce. However, data for the parent epimers, (9R)-HHC and (9S)-HHC, provide a baseline for understanding their interaction with the endocannabinoid system.
Cannabinoid Receptor Binding Affinities (Ki)
The following table summarizes the binding affinities of (9R)-HHC, (9S)-HHC, and Δ⁹-THC at the human CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| (9R)-HHC | 15 ± 0.8[1] | 13 ± 0.4[1] |
| (9S)-HHC | 176 ± 3.3[1] | 105 ± 26[1] |
| Δ⁹-THC | 15 ± 4.4[1] | 9.1 ± 3.6[1] |
A lower Ki value indicates a higher binding affinity.
Cannabinoid Receptor Functional Activity (EC50)
The following table presents the functional potency of (9R)-HHC, (9S)-HHC, and Δ⁹-THC in activating the human CB1 and CB2 receptors.
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |
| (9R)-HHC | 3.4 ± 1.5[1] | 6.2 ± 2.1[1] |
| (9S)-HHC | 57 ± 19[1] | 55 ± 10[1] |
| Δ⁹-THC | 3.9 ± 0.5[1] | 2.5 ± 0.7[1] |
A lower EC50 value indicates greater potency in activating the receptor.
Qualitative Pharmacology of Hydroxylated HHC Metabolites
-
11-OH-HHC: This metabolite is considered pharmacologically active, analogous to 11-OH-THC, which is a potent psychoactive metabolite of THC.[2] Early studies in rhesus monkeys indicated that acylated forms of 11-OH-HHC are psychoactive.[2] It is suggested that the 11-OH-9β-HHC (likely derived from 9R-HHC) retains activity comparable to HHC itself, while the 9α-isomer is significantly less active.[6]
-
8-OH-HHC: Hydroxylation at the C8 position is a more prominent metabolic pathway for HHC compared to Δ⁹-THC.[2] 8-OH-HHC is also considered to be an active metabolite.[9]
-
Side-Chain Hydroxylated Metabolites: Metabolites such as 4'-OH-HHC and 5'-OH-HHC have been identified, and studies on other synthetic cannabinoids suggest that hydroxylation on the pentyl side chain can modulate receptor affinity and efficacy.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate pharmacological characterization of these metabolites. Below are standard protocols for key in vitro assays.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
Radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940).
-
Unlabeled test compounds (hydroxylated HHC metabolites).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Dilute the test compounds to a range of concentrations.
-
Incubation: In a 96-well plate, combine the cell membrane suspension, the radiolabeled ligand at a fixed concentration (near its Kd value), and either the binding buffer (for total binding), an excess of a non-radiolabeled potent cannabinoid (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Use non-linear regression to calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (Inhibition of Adenylyl Cyclase)
This protocol measures the functional potency (EC50 or IC50) of a test compound by quantifying its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation.
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (hydroxylated HHC metabolites).
-
cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Starve the cells in a serum-free medium for a few hours.
-
Incubation: Add the test compounds at various concentrations to the cells and incubate for a short period.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a specified time (e.g., 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 (for agonists) or EC50 (for inverse agonists) value.
-
Visualizations
HHC Metabolism Workflow
Caption: Workflow of Hexahydrocannabinol (HHC) metabolism.
Cannabinoid Receptor Signaling Pathway
Caption: Canonical CB1 receptor signaling pathway via G-protein coupling.
Conclusion and Future Directions
The pharmacological landscape of HHC is complex, with its activity being a composite of the parent compound and its various metabolites. While (9R)-HHC is established as the primary active epimer, the contribution of its hydroxylated metabolites, particularly 11-OH-HHC and 8-OH-HHC, to the overall psychoactive and physiological effects is an area requiring significant further investigation.
There is a pressing need for studies that systematically synthesize these hydroxylated metabolites and characterize their pharmacology in a comparative manner. Such research will be invaluable for a comprehensive understanding of HHC's effects, aiding in the development of potential therapeutic applications and informing public health and regulatory bodies. The protocols and data presented in this guide serve as a foundation for these future research endeavors.
References
- 1. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Using In Silico Molecular Docking to Explain Differences in Receptor Binding Behavior of HHC and THCV Isomers: Revealing New Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human metabolism of the semi-synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 8(S)-hydroxy-9(R)-Hexahydrocannabinol
For researchers, scientists, and drug development professionals, the proper handling and disposal of research compounds like 8(S)-hydroxy-9(R)-Hexahydrocannabinol, a metabolite of Hexahydrocannabinol, are paramount for laboratory safety and regulatory compliance.[1][2] As this is a research-grade chemical, it is imperative to follow established protocols for hazardous waste management.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE), including gloves and disposable clothing, should be utilized to prevent dermal exposure.[3] All handling of the compound should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of synthetic cannabinoids and their metabolites is governed by stringent federal, state, and local regulations.[4][5] Adherence to institutional guidelines is mandatory.
-
Consult Institutional Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[6] They will provide specific instructions based on your location's regulations and the nature of the compound.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by EHS. It should be collected in a designated, properly labeled, and sealed waste container.
-
Record Keeping: Meticulous records of the use and disposal of the compound must be maintained.[4] This includes the quantity used, date of disposal, and the disposal method. Your institution's EHS will likely provide a log for this purpose.
-
Arranging for Pickup and Disposal: Your EHS department will coordinate the pickup of the chemical waste.[4][6] They will work with licensed hazardous waste disposal vendors who will transport the material for ultimate disposal, typically via incineration.[6][7]
-
Decontamination of Labware and Surfaces: All labware and surfaces that have come into contact with this compound should be decontaminated. The specific procedure for this should be outlined in the compound's SDS or obtained from your EHS department.
Quantitative Data and Record-Keeping Responsibilities
While specific quantitative limits for the disposal of this compound are not publicly available, the following table outlines the general responsibilities for managing this research chemical.
| Responsibility | Key Requirements | Citation |
| Researcher | - Obtain and review the Safety Data Sheet (SDS).- Adhere to all institutional protocols for handling and storage.- Maintain accurate records of compound usage and disposal.- Properly label all containers with the chemical name and hazard information.- Decontaminate work areas and equipment after use. | [5] |
| Environmental Health & Safety (EHS) | - Provide guidance on proper disposal procedures in accordance with regulations.- Supply appropriate waste containers and labels.- Coordinate with approved vendors for the transportation and disposal of chemical waste.- Maintain institutional records of hazardous waste disposal. | [4][6] |
| Institution | - Ensure compliance with all federal, state, and local regulations for controlled substances and research chemicals.- Provide necessary resources and training for the safe handling and disposal of hazardous materials. | [4][5] |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
